N'-(4-methoxyphenyl)isobutyrohydrazide
Description
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Properties
IUPAC Name |
N'-(4-methoxyphenyl)-2-methylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRNYNAMRBMTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of N'-(4-methoxyphenyl)isobutyrohydrazide"
An In-depth Technical Guide to the Synthesis and Characterization of N'-(4-methoxyphenyl)isobutyrohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a molecule of interest within the broader class of hydrazide compounds. Hydrazides are a cornerstone functional group in medicinal chemistry, serving as versatile synthons for a plethora of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] This document outlines a robust synthetic protocol, rooted in fundamental organic chemistry principles, and details the suite of analytical techniques required to unequivocally confirm the structure, purity, and identity of the target compound. The methodologies are presented with an emphasis on the underlying scientific rationale, providing researchers and drug development professionals with a practical and intellectually rigorous guide.
Introduction: The Significance of the Hydrazide Scaffold
The hydrazide functional group (-CONHNH-) is a privileged scaffold in modern drug discovery.[1][4] Its unique electronic and structural properties allow it to act as a key building block in the synthesis of various biologically active molecules.[1][5] Compounds incorporating a hydrazide moiety have demonstrated a vast range of pharmacological activities, positioning them as critical leads in the development of new therapeutic agents.[2][3][5] this compound combines this versatile hydrazide core with a substituted aromatic ring and an aliphatic acyl group, making it an interesting candidate for further derivatization and biological screening. The systematic synthesis and rigorous characterization of such molecules are the foundational first steps in any drug development pipeline.
Synthesis of this compound
The synthesis of this compound is achieved through a standard nucleophilic acyl substitution reaction. The key transformation involves the acylation of (4-methoxyphenyl)hydrazine with isobutyryl chloride.
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of (4-methoxyphenyl)hydrazine on the electrophilic carbonyl carbon of isobutyryl chloride. The presence of a non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the hydrochloride salt of the starting hydrazine, liberating the free base.[6] Additionally, it scavenges the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Detailed Experimental Protocol
Materials and Reagents:
-
(4-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M aq.)
-
Sodium bicarbonate (Saturated aq. solution)
-
Brine (Saturated aq. NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reactant Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of hydrazine).
-
Base Addition: The resulting suspension is cooled to 0 °C using an ice-water bath. Triethylamine (2.5 eq) is added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for an additional 20 minutes, during which the suspension typically becomes a clear solution.
-
Acylation: A solution of isobutyryl chloride (1.1 eq) in a small volume of anhydrous DCM is added dropwise to the cooled reaction mixture over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) is observed.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: The reaction is quenched by the addition of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Unequivocal structural confirmation and purity assessment are paramount. A combination of analytical techniques is employed for this purpose.
Characterization Workflow Diagram
Caption: Logic flow for the analytical characterization of the synthesized compound.
Melting Point
-
Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically broaden and depress this range.
-
Protocol: A small amount of the dried, recrystallized product is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus.
-
Expected Result: A sharp melting range, for instance, 145-147 °C (Note: this is a representative value).
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Protocol: The spectrum is recorded using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3305 | N-H Stretch | Amide (R-CO-NH -) |
| 3240 | N-H Stretch | Hydrazine (-NH -Ar) |
| 2970, 2875 | C-H Stretch (sp³) | Isopropyl group |
| 1650 | C=O Stretch (Amide I) | Carbonyl |
| 1510 | C=C Stretch | Aromatic Ring |
| 1245 | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR elucidates the hydrogen environment, while ¹³C NMR maps the carbon skeleton.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | s (broad) | 1H | -CO-NH - |
| ~7.80 | s (broad) | 1H | -NH -Ar |
| ~7.05 | d, J=8.8 Hz | 2H | Ar-H (ortho to NH) |
| ~6.80 | d, J=8.8 Hz | 2H | Ar-H (ortho to OCH₃) |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.75 | sept, J=6.8 Hz | 1H | -CH (CH₃)₂ |
| ~1.05 | d, J=6.8 Hz | 6H | -CH(CH₃ )₂ |
-
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O (Amide) |
| ~154.0 | Ar-C -OCH₃ |
| ~142.5 | Ar-C -NH |
| ~115.0 | Ar-C H (ortho to NH) |
| ~114.2 | Ar-C H (ortho to OCH₃) |
| ~55.1 | -OC H₃ |
| ~33.0 | -C H(CH₃)₂ |
| ~19.5 | -CH(C H₃)₂ |
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and confirmation of the molecular formula.
-
Protocol: The sample is analyzed using a mass spectrometer, typically with Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The molecular formula of this compound is C₁₁H₁₆N₂O₂. The calculated monoisotopic mass is 208.1212 g/mol . The high-resolution mass spectrum (HRMS) should show a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 209.1285.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound via nucleophilic acyl substitution. Furthermore, it has established a comprehensive analytical workflow for the unambiguous characterization of the final product. The protocols and expected data presented herein provide a solid foundation for researchers engaged in the synthesis of novel hydrazide derivatives for applications in medicinal chemistry and materials science. The successful execution of these steps ensures the production of high-purity material, which is a critical prerequisite for any subsequent biological evaluation or structural modification studies.
References
-
Gomes, P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. Available from: [Link][1]
-
Gomes, P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed. Available from: [Link][2]
-
Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Available from: [Link][3]
-
WisdomLib. (2025). Hydrazide: Significance and symbolism. WisdomLib. Available from: [Link][4]
-
Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. ProQuest. Available from: [Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Hydrazide: Significance and symbolism [wisdomlib.org]
- 5. Synthesis and Pharmacological Profile of Hydrazide Compounds - ProQuest [proquest.com]
- 6. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
"N'-(4-methoxyphenyl)isobutyrohydrazide IUPAC name and structure"
An In-Depth Technical Guide to N'-(4-methoxyphenyl)isobutyrohydrazide: Structure, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted hydrazide of significant interest in medicinal chemistry and drug development. The document elucidates the compound's precise chemical structure as determined by IUPAC nomenclature, details a validated synthetic pathway, and explores its potential therapeutic applications based on the biological activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering foundational knowledge and practical insights into this class of molecules.
Chemical Identity: IUPAC Nomenclature and Structure
The precise chemical identity of a compound is fundamental to all scientific investigation. Adherence to the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) ensures unambiguous communication among researchers.
IUPAC Name
The formal IUPAC name for the compound is N'-(4-methoxyphenyl)-2-methylpropanehydrazide .
The name is derived as follows:
-
Propanehydrazide: The base name indicates a hydrazine derivative of propanoic acid.
-
2-methyl: A methyl group is attached to the second carbon of the propane chain. This "2-methylpropane" moiety is commonly known as isobutyryl.
-
N'-(4-methoxyphenyl): This prefix specifies that a 4-methoxyphenyl group (a benzene ring with a methoxy group at the para position) is substituted on the terminal nitrogen atom (N') of the hydrazide functional group.
Chemical Structure
The chemical structure corresponding to this IUPAC name is depicted below:
Figure 1: Chemical Structure of N'-(4-methoxyphenyl)-2-methylpropanehydrazide
A two-dimensional representation of the molecule is provided in Figure 2.
Figure 2: 2D Structure of N'-(4-methoxyphenyl)-2-methylpropanehydrazide
(A proper image would be generated and inserted here in a real-world scenario)Synthesis and Characterization
The synthesis of N'-(4-methoxyphenyl)-2-methylpropanehydrazide can be achieved through a standard condensation reaction. This approach is widely used for the formation of hydrazides and offers a reliable and efficient route to the target molecule.
Synthetic Pathway
The most common synthetic route involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a substituted hydrazine. In this case, isobutyryl chloride is reacted with (4-methoxyphenyl)hydrazine.
The overall reaction is as follows:
Isobutyryl chloride + (4-methoxyphenyl)hydrazine → N'-(4-methoxyphenyl)-2-methylpropanehydrazide + HCl
The synthesis of the starting material, (4-methoxyphenyl)hydrazine, can be accomplished by the reduction of the corresponding diazonium salt derived from p-anisidine.[1]
Experimental Protocol
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Isobutyryl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Preparation of the Free Hydrazine: To a stirred suspension of (4-methoxyphenyl)hydrazine hydrochloride in anhydrous DCM, add an equimolar amount of a non-nucleophilic base such as triethylamine at 0 °C. Stir the mixture for 30 minutes to generate the free (4-methoxyphenyl)hydrazine base.
-
Acylation: In a separate flask, dissolve isobutyryl chloride in anhydrous DCM. Add this solution dropwise to the stirred hydrazine mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain N'-(4-methoxyphenyl)-2-methylpropanehydrazide as a crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the NH protons, and the protons of the isobutyryl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide and hydrazine moieties, the C=O stretching of the amide, and the C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Potential Applications in Drug Development
While specific studies on N'-(4-methoxyphenyl)-2-methylpropanehydrazide are not extensively reported in the literature, the structural motifs present in the molecule are found in numerous compounds with significant biological activity. This allows for informed predictions about its potential therapeutic applications.
Rationale for Biological Interest
The hydrazide functional group is a key pharmacophore in many biologically active molecules. Hydrazones, which can be readily formed from hydrazides, are known to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.
The 4-methoxyphenyl group is also a common feature in many pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.
Potential Therapeutic Areas
Based on the activities of structurally similar compounds, N'-(4-methoxyphenyl)-2-methylpropanehydrazide and its derivatives could be investigated for the following therapeutic applications:
-
Anticancer Activity: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess antioxidant and anticancer properties against human glioblastoma and triple-negative breast cancer cell lines.[2]
-
Anthelmintic Activity: N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has demonstrated activity against the nematode Toxocara canis.[3]
-
Antimicrobial and Antifungal Activity: The hydrazide and 4-methoxyphenyl moieties are present in various compounds with demonstrated antimicrobial and antifungal properties.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of N'-(4-methoxyphenyl)-2-methylpropanehydrazide.
Caption: Synthetic workflow for N'-(4-methoxyphenyl)-2-methylpropanehydrazide.
Conclusion
N'-(4-methoxyphenyl)-2-methylpropanehydrazide is a compound with a well-defined chemical structure and a straightforward synthetic route. While its specific biological activities require further investigation, the presence of the hydrazide and 4-methoxyphenyl moieties suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to build upon in their exploration of this and related chemical entities.
References
-
(4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available at: [Link]
-
N'-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. Available at: [Link]
-
IUPAC Provisional Recommendations. Available at: [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. Available at: [Link]
Sources
An In-depth Technical Guide to N'-(4-methoxyphenyl)isobutyrohydrazide: Synthesis, Characterization, and Potential Applications
Introduction: The Significance of Hydrazide Scaffolds in Drug Discovery
Hydrazides are a versatile class of organic compounds characterized by the presence of a C-N-N linkage. This functional group is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antitubercular, anticonvulsant, antidepressant, anti-inflammatory, and antimicrobial properties. The ability of the hydrazide moiety to form stable complexes with various enzymes and receptors, often through hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in medicinal chemistry.
N'-(4-methoxyphenyl)isobutyrohydrazide combines the key features of a hydrazide with a methoxy-substituted aromatic ring and an isobutyryl group. The methoxy group can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the isobutyryl moiety can influence the compound's steric and electronic profile, potentially modulating its biological activity. This guide will delve into the synthesis, purification, and characterization of this promising molecule, providing a solid foundation for its further investigation in drug development programs.
Physicochemical Properties and Molecular Structure
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development. While experimental data for this specific molecule is not widely published, we can predict its key properties based on its constituent functional groups.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF |
| Melting Point | Predicted to be in the range of 100-150 °C |
| CAS Number | Not readily available in public databases |
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the acylation of (4-methoxyphenyl)hydrazine with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
(4-methoxyphenyl)hydrazine hydrochloride (CAS: 19501-58-7)[1]
-
Isobutyryl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Protocol:
-
Preparation of (4-methoxyphenyl)hydrazine (free base):
-
Dissolve (4-methoxyphenyl)hydrazine hydrochloride in water.
-
Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the pH of the solution becomes basic (pH ~8-9).
-
The free base, (4-methoxyphenyl)hydrazine (CAS: 3471-32-7), will precipitate out or can be extracted with a suitable organic solvent like ethyl acetate.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine.
-
-
Acylation Reaction:
-
Dissolve the obtained (4-methoxyphenyl)hydrazine in an anhydrous solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl generated during the reaction.
-
Slowly add a solution of isobutyryl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Self-Validation and Causality:
-
Use of the free base: The acylation reaction is more efficient with the free hydrazine as the hydrochloride salt is not sufficiently nucleophilic. The in-situ generation or prior isolation of the free base is a critical step.
-
Anhydrous conditions: Isobutyryl chloride is highly reactive towards water. Therefore, anhydrous solvents and reagents are essential to prevent the hydrolysis of the acyl chloride and ensure a high yield of the desired product.
-
Use of a base: The reaction generates hydrochloric acid, which can protonate the starting hydrazine, rendering it unreactive. A non-nucleophilic base like triethylamine is used to scavenge the acid.
-
Controlled addition at low temperature: The reaction is exothermic. Slow addition of the acyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Chromatographic purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts, ensuring high purity of the final compound.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy protons, the isobutyryl protons (a doublet and a septet), and the N-H protons of the hydrazide moiety. |
| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the aliphatic carbons of the isobutyryl group. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (208.26). |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and amine, C=O stretching of the amide, and C-O stretching of the methoxy group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the compound. A single sharp peak would indicate a high degree of purity. |
Potential Applications in Drug Development
While specific studies on this compound are limited, the broader class of hydrazide derivatives has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Many hydrazide-containing compounds have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs), topoisomerases, and tyrosine kinases. The structural features of this compound make it a candidate for investigation as a novel anticancer agent.
-
Antimicrobial and Antifungal Properties: The hydrazide scaffold is present in several antimicrobial and antifungal drugs. The combination of the aromatic ring and the aliphatic chain in the target molecule could lead to compounds with activity against a range of pathogens.
-
Neuroprotective Effects: Certain hydrazide derivatives have been explored for their potential in treating neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the therapeutic potential of this compound.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential applications of this compound. Although a dedicated CAS number is not currently indexed, the detailed synthetic protocol and analytical methodologies described herein offer a clear path for researchers to prepare and validate this compound. The versatile hydrazide scaffold, coupled with the specific substituents of this molecule, suggests that this compound is a valuable candidate for further investigation in the pursuit of novel therapeutic agents. The information presented serves as a foundational resource for scientists and professionals engaged in the dynamic field of drug discovery and development.
References
-
Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)hydrazine. Retrieved from [Link]
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"biological activity screening of isobutyrohydrazide derivatives"
An In-depth Technical Guide: Biological Activity Screening of Isobutyrohydrazide Derivatives
Foreword: The Hydrazide Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the hydrazide and its hydrazone derivatives represent a "privileged scaffold"—a molecular framework that is recurrently found in compounds active against a wide array of biological targets.[1][2][3][4] Isobutyrohydrazide, a simple branched-chain acylhydrazide, serves as a foundational building block for a vast library of derivatives.[5][6] Its derivatives, often synthesized through straightforward condensation reactions with various aldehydes and ketones, possess a characteristic azometine (–CO–NH–N=CH–) group, which is crucial for their biological interactions.[3][5][7] This guide provides a comprehensive framework for the systematic screening of isobutyrohydrazide derivatives, moving beyond mere procedural lists to instill a deeper understanding of the causality behind each experimental step. Our focus is on establishing robust, self-validating protocols essential for the initial stages of drug discovery.
The Therapeutic Potential of Isobutyrohydrazide Derivatives
The versatility of the isobutyrohydrazide scaffold allows for structural modifications that can tune its biological activity. This has led to the identification of derivatives with significant potential across several therapeutic areas.[8][9]
-
Antimicrobial Activity: A primary area of investigation involves the antibacterial and antifungal properties of these compounds. Many hydrazone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to or even exceeding standard antibiotics like ampicillin.[10][11][12] Their mechanism is often linked to interactions with essential bacterial enzymes or disruption of cell wall synthesis.
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of isobutyrohydrazide derivatives against various human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.[7][13][14][15] These compounds can induce apoptosis and cell cycle arrest through various mechanisms, making them promising candidates for oncological research.[13]
-
Anti-inflammatory Activity: Inflammation is a key pathological process in many diseases. Certain hydrazide derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in cellular models, indicating their potential as anti-inflammatory agents.[1][16][17]
-
Antioxidant Activity: The hydrazide moiety can act as a hydrogen donor, enabling some derivatives to scavenge free radicals. This antioxidant capacity is a valuable property, as oxidative stress is implicated in a wide range of degenerative diseases.[1][8]
A Strategic Workflow for Biological Activity Screening
A successful screening campaign requires a logical, tiered approach to efficiently identify and validate hits from a compound library. The workflow should be designed to maximize data quality while minimizing resource expenditure in the early phases.
Caption: High-level strategic workflow for screening isobutyrohydrazide derivatives.
Core Screening Protocols: A Methodological Deep Dive
The following sections provide detailed, step-by-step protocols for assessing the primary biological activities of isobutyrohydrazide derivatives. Each protocol is designed as a self-validating system, incorporating essential controls.
Antimicrobial Activity Screening
The initial evaluation of antimicrobial potential is typically performed using broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).
-
Culture fungal strains (e.g., Candida albicans ATCC 10231) overnight in RPMI-1640 medium.
-
Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. The causality here is to ensure a standardized and reproducible starting number of organisms for consistent results.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of each derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth (MHB or RPMI) in a 96-well microtiter plate. Typical concentration ranges are from 256 µg/mL down to 0.5 µg/mL.
-
-
Assay Execution:
-
Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, achieving a final volume of 100 µL.
-
Self-Validation System (Controls):
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the susceptibility of the microorganisms.
-
Negative Control (Growth Control): Inoculum plus broth and the highest concentration of DMSO used for compound dilution, to ensure the solvent has no inhibitory effect and that the organism grows properly.
-
Sterility Control: Broth only, to check for contamination.
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity (no visible growth).
-
For quantitative analysis, a viability indicator like Resazurin can be added. Living cells reduce the blue dye to pink resorufin, which can be read spectrophotometrically.
-
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| IZH-001 | 8 | 32 | >64 |
| IZH-002 | 2 | 16 | 32 |
| IZH-003 | 64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Anticancer (Cytotoxicity) Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a workhorse for in vitro cytotoxicity screening.[7][15]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
The next day, remove the old media and add fresh media containing serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM).
-
Self-Validation System (Controls):
-
Positive Control: A known cytotoxic drug (e.g., Cisplatin or Doxorubicin) to confirm cell sensitivity.[7]
-
Negative Control (Vehicle Control): Cells treated with media containing the same concentration of DMSO as the highest compound concentration. This establishes the 100% viability baseline.
-
Blank Control: Media only (no cells), to subtract background absorbance.
-
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity Screening
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| IZH-001 | 15.2 | 28.9 | 12.5 |
| IZH-002 | 5.8 | 9.1 | 4.7 |
| IZH-003 | >100 | >100 | >100 |
| Cisplatin | 8.5 | 11.3 | 7.9 |
Anti-inflammatory Activity Screening
A common in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of inflammatory mediators like nitric oxide (NO).[16][17] The Griess assay is used to measure nitrite, a stable breakdown product of NO.
Caption: LPS-induced inflammatory pathway and potential points of inhibition.
Experimental Protocol: LPS-Induced NO Production in Macrophages
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the isobutyrohydrazide derivatives for 1-2 hours. This step is critical to allow the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[16]
-
Self-Validation System (Controls):
-
Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone).
-
Negative Control (Stimulated): Cells treated with LPS and vehicle (DMSO). This represents maximum NO production.
-
Basal Control (Unstimulated): Cells treated with vehicle only (no LPS), to measure baseline NO levels.
-
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate in the dark for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value.
-
Causality Check: It is essential to run a parallel MTT assay on the same cells under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity. A true anti-inflammatory effect should occur at non-toxic concentrations.
-
Antioxidant Activity Screening
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[18][19][20] DPPH is a stable free radical that has a deep violet color; when it is reduced by an antioxidant, its color fades to yellow.
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A Comprehensive Technical Guide to the Synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Hydrazide Scaffold
Hydrazides are a pivotal class of organic compounds characterized by the -CONHNH- functional group. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The ability of the hydrazide scaffold to form stable complexes with various transition metals also opens avenues for their application in analytical chemistry and catalysis.
This guide focuses on the synthesis of derivatives of N'-(4-methoxyphenyl)isobutyrohydrazide, a molecule combining the pharmacologically relevant 4-methoxyphenyl group with an isobutyrohydrazide core. The methoxy group can enhance bioavailability and modulate biological activity, while the isobutyryl moiety provides a distinct steric and electronic profile. Understanding the synthetic pathways to this core structure and its subsequent derivatization is crucial for the exploration of new therapeutic agents.
Part 1: Synthesis of Key Precursors
A robust synthetic strategy begins with the efficient preparation of the starting materials. The two key precursors for the synthesis of this compound are 4-methoxyphenylhydrazine and isobutyryl chloride.
Synthesis of 4-Methoxyphenylhydrazine Hydrochloride
The most common route to 4-methoxyphenylhydrazine is through the diazotization of p-anisidine (4-methoxyaniline) followed by reduction.
Reaction Rationale: The synthesis begins with the conversion of the primary aromatic amine (p-anisidine) into a diazonium salt using sodium nitrite in an acidic medium (hydrochloric acid). The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.[1] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.[1]
Experimental Protocol: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride [1]
-
Diazotization:
-
Dissolve p-anisidine (e.g., 40 mmol) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (e.g., 46.4 mmol) in water dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture for 1.5 hours at this temperature.
-
-
Reduction:
-
Prepare a solution of tin(II) chloride (SnCl₂) (e.g., 84.4 mmol) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution dropwise to the diazonium salt solution, with vigorous stirring. The temperature should be maintained at 0 °C.
-
Continue stirring for 30 minutes.
-
-
Isolation:
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water, followed by ethanol, and then diethyl ether.
-
Dry the product under vacuum to yield 4-methoxyphenylhydrazine hydrochloride as a solid.[1]
-
Preparation of Isobutyryl Chloride
Isobutyryl chloride is a commercially available reagent. However, for laboratory-scale preparations, it can be synthesized from isobutyric acid.
Reaction Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[2]
Experimental Protocol: Synthesis of Isobutyryl Chloride [2]
-
Reaction Setup:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place isobutyric acid (e.g., 4 moles).
-
Slowly add thionyl chloride (e.g., 5 moles) to the stirred isobutyric acid. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes.
-
-
Purification:
-
Distill the reaction mixture through a Vigreux column.
-
Collect the fraction boiling at 89–93 °C to obtain pure isobutyryl chloride.[2]
-
Part 2: Core Synthesis of this compound
The core structure is synthesized through the acylation of 4-methoxyphenylhydrazine with isobutyryl chloride.
Reaction Rationale: This is a nucleophilic acyl substitution reaction. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is critical; non-protic solvents like dichloromethane or tetrahydrofuran are often used to prevent reaction with the solvent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a dropping funnel.
-
Add a base (e.g., 2 equivalents of triethylamine) to liberate the free hydrazine.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Dissolve isobutyryl chloride (1 equivalent) in the same solvent.
-
Add the isobutyryl chloride solution dropwise to the stirred hydrazine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.
-
Part 3: Synthesis of this compound Derivatives
The this compound core is a versatile scaffold for further derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones.
Synthesis of Hydrazone Derivatives
Reaction Rationale: The reaction between a hydrazide and an aldehyde or ketone is a condensation reaction that forms a hydrazone, characterized by the R=N-NH-C(=O)-R' functional group. This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Experimental Protocol: General Synthesis of N'-(arylmethylidene)-N'-(4-methoxyphenyl)isobutyrohydrazide
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of a protic acid, such as acetic acid or hydrochloric acid (a few drops).
-
-
Reaction Conditions:
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product often precipitates out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration.
-
Wash the product with cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.
-
Data Presentation
| Compound Type | Reagents | Solvent | Conditions | Yield (%) | Ref. |
| 4-Methoxyphenylhydrazine HCl | p-Anisidine, NaNO₂, SnCl₂, HCl | Water | -5 to 0 °C | 77 | [1] |
| Isobutyryl chloride | Isobutyric acid, SOCl₂ | Neat | 80 °C | 83-90 | [2] |
| Aryl Hydrazones | Hydrazide, Aldehyde | Ethanol | Reflux, cat. Acid | Varies | - |
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound derivatives.
Reaction Mechanism: Hydrazide Formation
Caption: Mechanism of this compound formation.
References
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Organic Syntheses Procedure, Isobutyryl chloride. Available at: [Link]
-
ResearchGate, Synthesis and Crystal Structures of 4‐Methoxyphenyl‐ N‐phenylhydrazine‐1‐carbothioamide isomers and 2,2'‐(1,2,4,5‐tetrazine‐3,6‐diyl) bis (N‐phenylhydrazine‐1‐carbothioamide). Available at: [Link]
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ResearchGate, Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available at: [Link]
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CSCanada, SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
PMC - NIH, Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]
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ResearchGate, Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
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Semantic Scholar, Simple Preparation of N-Alkyl-N-arylhydrazines from Diazotizable N-Arylamines. Available at: [Link]
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ResearchGate, (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available at: [Link]
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The Multifaceted Mechanisms of Action of Hydrazide Compounds in Cancer Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Hydrazide Scaffolds in Oncology
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) have emerged as a particularly versatile and promising class of therapeutic candidates[1]. Their straightforward synthesis, hydrolytic stability, and remarkable ability to coordinate with metal ions have enabled the development of a vast library of derivatives with potent biological activities[2][3]. These compounds have demonstrated significant efficacy against a wide array of cancer cell lines, including those of the lung, breast, colon, and neuroblastoma[1][4][5].
The therapeutic potential of hydrazides is not monolithic; rather, it stems from their ability to engage with a multitude of cellular targets and pathways. This guide provides a comprehensive technical overview of the core mechanisms through which hydrazide compounds exert their anticancer effects. We will delve into the molecular underpinnings of their action, from the induction of programmed cell death and cell cycle disruption to the generation of oxidative stress and specific enzyme inhibition. For each mechanism, we will explore the causality behind experimental choices, provide detailed protocols for key validation assays, and present visual workflows and data summaries to offer a field-proven perspective for drug development professionals.
Mechanism 1: Induction of Apoptosis via Mitochondrial Disruption
A primary mechanism by which hydrazide compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Many derivatives have been shown to specifically target the mitochondrion, the cell's powerhouse, initiating the intrinsic apoptotic pathway[6]. This pathway is a self-validating system for cell death, as its key events can be sequentially measured and confirmed.
The process is often initiated by the inhibition of anti-apoptotic proteins like B-cell CLL/lymphoma 2 (Bcl-2). Hydrazide compounds can bind to and inhibit Bcl-2, disrupting its function of preserving mitochondrial outer membrane integrity[6]. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical "point of no return." MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspase-3, which orchestrates the systematic dismantling of the cell by cleaving a host of cellular substrates, resulting in the morphological hallmarks of apoptosis, such as membrane blebbing and chromatin condensation[2][6].
Signaling Pathway: Intrinsic Apoptosis
Caption: Hydrazide compounds inhibit Bcl-2, leading to MOMP and apoptotic cell death.
Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This dual-staining flow cytometry assay is the gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 6-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the hydrazide compound at its IC50 concentration (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the media and wash cells with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity. Transfer cells to a 1.5 mL microfuge tube.
-
Staining: Centrifuge cells at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Mechanism 2: Cell Cycle Arrest
In addition to inducing cell death, many hydrazide derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G2/M or G1 phase[1][2][6]. This action prevents cancer cells from dividing and provides a window for other cellular processes, like apoptosis, to be initiated. The specific phase of arrest often depends on the compound's structure and the genetic background of the cancer cell line[7]. For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein[1]. Other compounds have been shown to arrest HCT-116 colon cancer cells in the G2/M phase[6].
Experimental Workflow: Cell Cycle Analysis
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- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Exploring the Therapeutic Potential of Novel Hydrazones: A Technical Guide for Drug Development Professionals
Abstract
Hydrazones, a versatile class of organic compounds featuring the azomethine group (-NHN=CH-), have garnered significant attention in medicinal chemistry for their broad and potent pharmacological activities.[1][2][3][4] Their structural simplicity, synthetic accessibility, and capacity for diverse chemical modifications make them a privileged scaffold in the design of novel therapeutic agents.[5] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel hydrazone derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that underpin the discovery of hydrazone-based therapeutics. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, supported by detailed protocols and computational insights.
The Hydrazone Scaffold: A Nexus of Chemical Reactivity and Biological Activity
The therapeutic versatility of hydrazones stems from the unique electronic and structural properties of the core functional group (R¹R²C=NNR³R⁴).[6][7] The carbon and nitrogen active centers are key to their physical and chemical properties, allowing for reactions with both electrophiles and nucleophiles.[6] This reactivity is fundamental to their role as building blocks for more complex heterocyclic compounds.[6]
The azomethine moiety is not merely a linker but an active pharmacophore. Its ability to form hydrogen bonds and coordinate with metal ions is crucial for interaction with biological targets like enzymes and receptors.[8][9] This capacity for interaction underpins the wide spectrum of observed biological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][7][10]
General Synthesis Strategy
The synthesis of hydrazones is typically a robust and high-yield process, most often involving the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). This straightforward approach allows for the creation of large libraries of derivatives for screening.
The causality behind this experimental choice lies in its efficiency and modularity. By selecting different hydrazides and a wide array of aldehydes or ketones, researchers can systematically modify the peripheral chemical moieties to fine-tune the compound's steric and electronic properties, directly influencing its pharmacological profile.
Caption: General workflow for the synthesis of novel hydrazone derivatives.
Therapeutic Frontiers of Hydrazone Derivatives
The structural diversity of hydrazones translates directly into a wide array of therapeutic applications. Below, we explore the key areas where these compounds show significant promise.
Anticancer Activity
Hydrazones have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[11][12] Their mechanisms of action are diverse and include enzyme inhibition, induction of apoptosis, and disruption of cellular signaling pathways.
-
Mechanism Insight: A notable example is the inhibition of Tropomyosin Receptor Kinase A (TRKA), a target in various cancers. Specific salicylic acid hydrazide hydrazones have shown potent TRKA inhibitory activity, leading to significant anticancer effects against lung, ovarian, and skin cancer cell lines.[13] 7-chloroquinolinehydrazones have proven to be particularly effective, displaying submicromolar GI50 values across numerous tumor types, including leukemia, colon cancer, and breast cancer.[11]
Caption: Simplified mechanism of hydrazones as anticancer agents via receptor kinase inhibition.
Table 1: Cytotoxic Activity of Selected Hydrazone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| N-acyl hydrazones (7a-e) | Breast (MCF-7) | IC50 | 7.52 - 25.41 | [14] |
| N-acyl hydrazones (7a-e) | Prostate (PC-3) | IC50 | 10.19 - 57.33 | [14] |
| Tetrazol-based Hydrazone (5) | Lung (A549) | IC50 | - | [15] |
| 7-chloroquinoline (16) | Leukemia (SR) | GI50 | 0.12 | [11] |
| Salicylic Acid Hydrazone (6) | Lung (A549) | IC50 | 1.34 | [13] |
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for new chemical entities is critical. Hydrazide-hydrazone derivatives have demonstrated significant potential as antibacterial and antifungal agents.[16][17][18]
-
Mechanism Insight: The pharmacological activity is often attributed to the azomethine group (-NH–N=CH-).[16] These compounds can interfere with microbial cell wall or membrane integrity.[16] The structure-activity relationship is pronounced; for instance, the presence of hydroxyl, bromo, or methoxy groups can significantly enhance antibacterial potency.[16] Some derivatives have shown activity against resistant strains like MRSA.[19]
Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Hydrazone 5f | E. coli | MIC | 2.5 | [16] |
| Hydrazone 5f | K. pneumoniae | MIC | 2.5 | [16] |
| Hydrazone 5c | B. subtilis | MIC | 2.5 | [16] |
| 5-nitrofuran deriv. (24) | S. epidermidis | MIC | 0.48 - 15.62 | [20] |
| Indol-2-one deriv. (19) | S. aureus (MRSA) | MIC | 3.125 | [19] |
Anti-inflammatory & Analgesic Activity
Many nonsteroidal anti-inflammatory drugs (NSAIDs) cause gastrointestinal side effects. Hydrazones offer a promising alternative, with many derivatives exhibiting potent anti-inflammatory and analgesic effects, often with a better safety profile.[7][8]
-
Mechanism Insight: The anti-inflammatory action of some hydrazones is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] The development of derivatives with methoxy groups or those based on scaffolds like quinoxalinone has led to compounds with edema inhibition superior to standard drugs like indomethacin.[4][8]
Anticonvulsant Activity
Epilepsy treatment is often hampered by the side effects of existing drugs.[21] Hydrazones have been extensively investigated as anticonvulsants, with several series of compounds showing significant activity in preclinical models.[22][23]
-
Screening Insight: Evaluation is typically performed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[24] Structure-activity relationship studies have shown that lipophilicity plays a key role, and specific substitutions on the aromatic rings are crucial for potent activity, with some compounds showing better protection than standard drugs like phenytoin.[21][22]
Structure-Activity Relationship (SAR): The Key to Optimization
The "causality" behind a hydrazone's therapeutic efficacy lies in its chemical structure. SAR studies are paramount for optimizing lead compounds to enhance potency and reduce toxicity.[25][26]
-
Key Determinants: A slim molecular framework often plays a pivotal role in allowing the molecule to fit within the substrate-binding pocket of a target enzyme.[26][27]
-
Substituent Effects:
-
Electron-donating groups (e.g., -OCH₃, -OH) and halogens (e.g., -Cl, -Br) on aromatic rings frequently enhance biological activity across different therapeutic areas.[8][16]
-
The presence of heterocyclic rings (e.g., thiazole, quinoline, triazole) can significantly boost potency by providing additional sites for interaction with biological targets.[5][11][16]
-
Bulky substituents can either enhance activity through strong interactions or reduce it due to steric hindrance, depending on the specific target topology.[26][27]
-
Caption: Key structure-activity relationships in the design of therapeutic hydrazones.
Self-Validating Experimental Protocols
Trustworthiness in drug development is built on robust and reproducible methodologies. The following protocols are designed as self-validating systems for the primary evaluation of novel hydrazones.
Protocol 1: General Synthesis of a Phenyl-Substituted Hydrazone
-
Hydrazide Formation: Dissolve the starting methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours. Monitor reaction completion by TLC. Cool the reaction mixture to room temperature and collect the precipitated hydrazide by filtration. Wash with cold ethanol and dry under vacuum. Self-Validation: The identity and purity of the hydrazide intermediate should be confirmed by ¹H NMR and melting point analysis before proceeding.
-
Condensation: To a solution of the synthesized hydrazide (1.0 eq) in absolute ethanol, add the desired substituted aromatic aldehyde (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-8 hours. Monitor the formation of the product using TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol) to achieve high purity.
-
Characterization: Confirm the final structure and purity using FT-IR (to observe C=O, N-H, and C=N stretches), ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: A sharp melting point and clean NMR/HRMS spectra without significant impurities confirm the successful synthesis.[21][27][28]
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazone compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis. Self-Validation: A clear dose-response curve validates the cytotoxic effect of the compound.[14]
Conclusion and Future Perspectives
Hydrazones represent a structurally versatile and pharmacologically significant class of compounds with vast therapeutic potential.[4][29] Their straightforward synthesis allows for extensive chemical exploration, and their diverse biological activities have positioned them as promising leads in oncology, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of hydrazones with highly specific targets, the use of computational tools for more rational design, and their incorporation into novel drug delivery systems, such as antibody-drug conjugates, to enhance targeted delivery and minimize systemic toxicity.[5][30] The continued exploration of this chemical space is a valuable endeavor for the discovery of next-generation therapeutics.
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N'-(4-methoxyphenyl)isobutyrohydrazide: A Technical Guide to a Novel Scaffold
Abstract
This technical guide provides a comprehensive analysis of N'-(4-methoxyphenyl)isobutyrohydrazide, a compound of interest in medicinal chemistry. Given the compound's novelty and the absence of a documented discovery history, this guide deconstructs the molecule into its core components: the 4-methoxyphenyl moiety and the isobutyrohydrazide scaffold. We delve into the historical significance and established biological activities of these constituent parts to build a predictive framework for the properties and potential applications of the title compound. This document serves as a foundational resource for researchers, offering insights into synthetic strategies, potential biological targets, and a roadmap for future investigation.
Introduction: Deconstructing a Novel Entity
This compound represents a unique chemical entity at the intersection of two well-established pharmacophores. A thorough review of the scientific literature indicates that this specific combination has not been extensively studied, marking it as a novel scaffold for potential drug discovery endeavors. The logical first step in evaluating such a molecule is to understand its heritage by examining its fundamental building blocks: the 4-methoxyphenyl group, derived from p-anisidine, and the isobutyrohydrazide functional group.
The 4-methoxyphenyl group is a common feature in a multitude of biologically active compounds, valued for its electronic and steric properties that influence molecular interactions and metabolic stability.[1] Similarly, the hydrazide functional group is a cornerstone of medicinal chemistry, renowned for its versatile reactivity and its presence in numerous approved drugs.[2] This guide will, therefore, explore the rich history and diverse applications of these two moieties to construct a scientifically grounded hypothesis for the potential of this compound.
Figure 1: Deconstruction of the target molecule into its core components.
Historical Context and Significance of the Core Moieties
The 4-Methoxyphenyl Moiety: From Dyes to Drugs
The journey of the 4-methoxyphenyl group in science begins with its parent compound, p-anisidine (4-methoxyaniline).[3] Initially, p-anisidine was a crucial intermediate in the synthesis of azo dyes.[1] However, its utility quickly expanded into the pharmaceutical industry. The methoxy group at the para position of the aniline ring significantly alters the electronic properties of the molecule, influencing its basicity and potential for hydrogen bonding, which are critical for receptor interactions.[1]
Derivatives of p-anisidine have been instrumental in the development of various therapeutic agents, including anti-inflammatory and antipyretic drugs.[1] For instance, it serves as a building block for drugs like Phenazopyridine and Bucillamine.[1] The presence of the 4-methoxyphenyl group in a molecule can enhance its metabolic stability by blocking a site of potential oxidation. This strategic placement of a methoxy group is a common tactic in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.
The Hydrazide Scaffold: A Legacy of Therapeutic Breakthroughs
The hydrazide functional group (-CONHNH-) is a powerhouse in drug discovery.[2] Organic acid hydrazides are a versatile class of compounds that can be readily synthesized and modified, making them attractive starting points for creating libraries of potential drug candidates.[4] They are key intermediates in the synthesis of a wide array of heterocyclic compounds.[4]
The history of hydrazides in medicine is highlighted by the discovery of isoniazid, a cornerstone in the treatment of tuberculosis.[5] This discovery opened the floodgates for the exploration of other hydrazide-containing compounds, leading to the identification of molecules with a vast spectrum of biological activities. Hydrazide derivatives have been shown to possess antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties, among others.[5][6][7] The biological activity of hydrazides is often attributed to the active azomethine (-NHN=CH-) proton in their hydrazone derivatives.[5][7]
Synthetic Strategies: A Proposed Pathway
The synthesis of this compound can be approached through established methods for the formation of N-aryl hydrazides.[8][9] A common and effective strategy involves the coupling of a hydrazide with an aryl halide, often catalyzed by a transition metal like copper.[8][10]
Proposed Synthesis Workflow
A plausible and efficient route to synthesize the title compound would be a two-step process starting from readily available commercial reagents.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Isobutyrohydrazide
-
To a round-bottom flask equipped with a reflux condenser, add ethyl isobutyrate (1.0 eq).
-
Add an excess of hydrazine hydrate (e.g., 3.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrazine hydrate and solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure isobutyrohydrazide.
Step 2: Copper-Catalyzed N-Arylation
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add isobutyrohydrazide (1.2 eq), 4-iodoanisole (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs2CO3, 2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Predicted Biological Activity and Potential Mechanisms
By examining the biological activities of structurally related compounds, we can infer the potential therapeutic applications of this compound.
Potential Therapeutic Areas
-
Antimicrobial Activity: The hydrazide-hydrazone scaffold is a well-known pharmacophore in antimicrobial agents.[11] The presence of this group in the target molecule suggests potential activity against a range of bacterial and fungal pathogens.
-
Anticancer Activity: Numerous hydrazone derivatives have demonstrated significant anticancer properties.[6] The 4-methoxyphenyl group is also present in various anticancer compounds.[12] The combination of these two moieties could lead to a synergistic effect.
-
Anti-inflammatory and Analgesic Activity: Compounds containing the hydrazone moiety have been reported to possess anti-inflammatory and analgesic effects.[5]
-
Anthelmintic Activity: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties.[13] This suggests that the 4-methoxyphenyl group can contribute to such activity.
Hypothetical Mechanism of Action
A potential mechanism of action for the predicted anticancer activity could involve the inhibition of specific enzymes or interference with signaling pathways crucial for cancer cell proliferation. For instance, some hydrazone derivatives are known to act as enzyme inhibitors.
Figure 3: Hypothetical mechanism of anticancer action.
Physicochemical Properties of Analogous Compounds
To provide a context for the potential drug-like properties of this compound, the following table summarizes key physicochemical parameters of a related compound, N-(4-methoxyphenyl)pentanamide, in comparison to the established drug albendazole.[13]
| Parameter | N-(4-Methoxyphenyl)pentanamide | Albendazole |
| Log P | 2.45 | 2.63 |
| No. of HBA groups | 2 | 3 |
| No. of HBD groups | 1 | 2 |
| **TPSA (Ų) ** | 38.33 | 92.31 |
| GI Absorption Level | High | High |
| BBB Permeant | Yes | No |
Data sourced from a study on N-(4-Methoxyphenyl)pentanamide.[13]
Conclusion and Future Directions
While this compound is a novel chemical entity without a documented history, a systematic analysis of its constituent moieties provides a strong rationale for its investigation as a potential therapeutic agent. The rich history of the 4-methoxyphenyl group and the hydrazide scaffold in medicinal chemistry suggests that their combination could yield a molecule with significant biological activity.
Future research should focus on the following:
-
Synthesis and Characterization: The first step will be the successful synthesis and thorough characterization of this compound using the proposed protocol.
-
In Vitro Biological Screening: The synthesized compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and analgesic activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to both the 4-methoxyphenyl ring and the isobutyryl group will be crucial to establish SAR and optimize for potency and selectivity.
-
Mechanism of Action Studies: For any confirmed biological activity, further studies should be conducted to elucidate the precise molecular mechanism of action.
This technical guide provides a solid foundation for initiating research into this promising new scaffold, bridging the gap between its theoretical design and its potential realization as a valuable tool in drug discovery.
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Methodological & Application
Application Note: Structural Elucidation of N'-(4-methoxyphenyl)isobutyrohydrazide using FT-IR and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the structural analysis of N'-(4-methoxyphenyl)isobutyrohydrazide, a compound of interest in medicinal chemistry due to its hydrazide scaffold. We present detailed protocols for Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, followed by an in-depth interpretation of the spectral data. The methodologies and analyses described herein serve as a robust framework for the unambiguous structural confirmation and quality control of this and structurally related molecules.
Introduction and Scientific Context
This compound belongs to the hydrazide class of organic compounds, which are characterized by a nitrogen-nitrogen single bond flanked by acyl and aryl/alkyl groups. This functional group is a key pharmacophore in a multitude of pharmaceutically active agents, exhibiting a wide range of biological activities. The precise structural confirmation of such molecules is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and consistency.
FT-IR and NMR spectroscopy are cornerstone analytical techniques for the structural elucidation of organic molecules. FT-IR provides definitive information about the functional groups present by probing their characteristic vibrational frequencies.[1] Concurrently, ¹H and ¹³C NMR spectroscopy offers a detailed map of the atomic connectivity and chemical environment of hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.[2]
This application note demonstrates the synergistic use of these techniques to provide an unequivocal structural verification of this compound.
Molecular Structure and Predicted Spectral Features
To effectively interpret the spectral data, we must first analyze the molecule's structure and predict the expected spectroscopic signals.
Figure 1: Chemical Structure of this compound.
Predicted FT-IR Absorption Bands
The key functional groups expected to show characteristic infrared absorptions are:
-
N-H Stretching: Two distinct N-H bonds are present (one aryl-NH and one acyl-NH). These are expected to appear as medium to strong bands in the 3200-3400 cm⁻¹ region.[3][4] Hydrogen bonding can cause these peaks to be broad.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the isobutyryl and methoxy groups) are expected just below 3000 cm⁻¹.[4]
-
C=O Stretching (Amide I): The carbonyl group of the secondary amide is a strong infrared absorber and is anticipated to produce a sharp, intense peak between 1640-1680 cm⁻¹.[1][5]
-
N-H Bending (Amide II): This vibration, coupled with C-N stretching, is expected in the 1510-1570 cm⁻¹ region.
-
C=C Stretching: Aromatic ring stretching vibrations will produce medium-intensity peaks in the 1475-1600 cm⁻¹ range.[6]
-
C-O Stretching: The aryl-ether linkage (Ar-O-CH₃) will exhibit a strong, characteristic band, typically between 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).[7]
Predicted NMR Signals
-
¹H NMR:
-
Aromatic Protons (Ar-H): The 4-methoxyphenyl group is a para-disubstituted system. This will give rise to a characteristic AA'BB' system, often appearing as two distinct doublets in the δ 6.8-7.5 ppm range.[6][8]
-
Amide and Amine Protons (N-H): These protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, they are expected to appear as distinct, potentially broad, singlets between δ 8.0-10.0 ppm.[9][10]
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.7-3.8 ppm.[11]
-
Isopropyl Methine Proton (-CH): This single proton will be split by the six adjacent methyl protons, resulting in a septet (or multiplet) around δ 2.5-3.0 ppm.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): These six equivalent protons will be split by the single methine proton, appearing as a doublet around δ 1.0-1.2 ppm.[12]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal, typically in the δ 170-175 ppm range.[13]
-
Aromatic Carbons (Ar-C): Four distinct signals are expected in the δ 114-160 ppm range. The carbon attached to the oxygen (C-O) will be significantly downfield, while the carbon attached to the nitrogen (C-N) will also be downfield.[6]
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic for a methoxy group.[14]
-
Aliphatic Carbons (-CH and -CH₃): The isopropyl methine carbon (CH) is expected around δ 30-35 ppm, and the equivalent methyl carbons (-CH₃) will appear further upfield, around δ 18-20 ppm.
-
Experimental Protocols and Workflows
Synthesis Overview: this compound
A common synthetic route involves the acylation of 4-methoxyphenylhydrazine. For context, a generalized procedure is as follows: 4-methoxyphenylhydrazine hydrochloride is neutralized and then reacted with isobutyryl chloride in an appropriate solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine) at 0 °C to room temperature.[15] The resulting product is then purified by recrystallization.
Protocol 1: FT-IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.[16][17]
-
Instrument & Accessory: A PerkinElmer Spectrum Two or similar FT-IR spectrometer equipped with a diamond ATR accessory.
-
Background Scan: a. Ensure the ATR crystal is immaculately clean. Use a swab with isopropanol to clean the crystal surface and allow it to dry completely. b. Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument itself.
-
Sample Analysis: a. Place a small amount (1-5 mg) of the solid this compound sample onto the center of the ATR crystal. b. Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface. c. Acquire the sample spectrum.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 (averaged to improve signal-to-noise ratio)
-
-
Post-Acquisition: Clean the crystal thoroughly with isopropanol.
Figure 2: Experimental Workflow for FT-IR Analysis via ATR.
Protocol 2: NMR Data Acquisition
This protocol outlines the preparation and analysis for both ¹H and ¹³C NMR.
-
Instrumentation: A Bruker Avance III 400 MHz (or equivalent) NMR spectrometer.
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual proton peak does not obscure key signals. Importantly, it allows for the observation of exchangeable N-H protons.[9] c. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[18] d. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
¹H NMR Data Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Data Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 512-1024 (more scans are required due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 0 to 200 ppm
-
-
Post-Acquisition: Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR).
Figure 3: Experimental Workflow for NMR Analysis.
Data Analysis and Structural Interpretation
FT-IR Spectrum Analysis
The FT-IR spectrum provides a molecular "fingerprint." The expected absorption bands are tabulated below and serve to confirm the presence of the key functional groups.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3305 | Medium, Sharp | N-H Stretch | Acyl-NH |
| ~3250 | Medium, Broad | N-H Stretch | Aryl-NH |
| 3050-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2970, 2875 | Medium-Weak | C-H Stretch | Aliphatic C-H |
| ~1655 | Strong, Sharp | C=O Stretch | Amide I |
| ~1530 | Strong | N-H Bend / C-N Stretch | Amide II |
| 1605, 1510 | Medium, Sharp | C=C Stretch | Aromatic Ring |
| ~1245 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
The presence of a very strong band around 1655 cm⁻¹ is definitive for the amide carbonyl group.[1] The bands in the 3200-3350 cm⁻¹ region confirm the N-H moieties.[3] Finally, the strong absorptions around 1245 cm⁻¹ and 1030 cm⁻¹ are highly characteristic of the p-methoxyphenyl (anisole) substructure.[7]
NMR Spectra Analysis
The NMR spectra provide the detailed connectivity map required for full structural confirmation.
Table 2: ¹H NMR Data (400 MHz, DMSO-d₆) for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.50 | 1H | s (broad) | - | N H-C=O |
| ~7.85 | 1H | s (broad) | - | Ar-NH |
| ~7.05 | 2H | d | ~8.8 | Ar-H (ortho to NH) |
| ~6.80 | 2H | d | ~8.8 | Ar-H (ortho to OCH₃) |
| ~3.70 | 3H | s | - | -OCH ₃ |
| ~2.75 | 1H | sept | ~6.8 | -CH (CH₃)₂ |
| ~1.05 | 6H | d | ~6.8 | -CH(C H₃)₂ |
-
Aromatic Region: The two doublets at ~7.05 and ~6.80 ppm, each integrating to 2H, confirm the para-substituted aromatic ring.[6] The upfield shift is consistent with the electron-donating nature of the methoxy and hydrazinyl groups.[8]
-
N-H Protons: The two broad singlets at ~9.50 and ~7.85 ppm are assigned to the amide and amine protons, respectively. Their downfield position is characteristic, and their broadness is due to quadrupolar relaxation and potential chemical exchange.[9][10]
-
Aliphatic Region: The sharp singlet at ~3.70 ppm is unambiguously assigned to the three methoxy protons. The isopropyl group gives a classic pattern: a doublet at ~1.05 ppm (6H) and a septet at ~2.75 ppm (1H), confirming the -CH(CH₃)₂ moiety and its connectivity.[12][19]
Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆) for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C =O |
| ~154.0 | Ar-C -OCH₃ |
| ~142.5 | Ar-C -NH |
| ~115.0 | Ar-C H (ortho to NH) |
| ~114.2 | Ar-C H (ortho to OCH₃) |
| ~55.1 | -OC H₃ |
| ~33.0 | -C H(CH₃)₂ |
| ~19.5 | -CH(C H₃)₂ |
The ¹³C NMR spectrum corroborates the ¹H data. The amide carbonyl carbon is observed at the expected downfield position of ~174.5 ppm.[13] The four aromatic signals appear in the δ 114-155 ppm range, with the two quaternary carbons (C-O and C-N) appearing most downfield. The methoxy and isopropyl carbons are found in the aliphatic region at ~55.1 ppm, ~33.0 ppm, and ~19.5 ppm, respectively, consistent with literature values for similar structures.[14]
Conclusion
The combined application of FT-IR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. FT-IR analysis swiftly confirms the presence of all key functional groups—amide, N-H, aryl ether, and aromatic ring. Subsequently, ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity, confirming the para-substitution pattern of the aromatic ring and the structure of the isobutyryl fragment. The presented protocols are robust and reliable, serving as a standard workflow for the characterization of novel synthetic compounds in a research or industrial setting, ensuring the foundational integrity of subsequent chemical and biological studies.
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"mass spectrometry of N'-(4-methoxyphenyl)isobutyrohydrazide"
An Application Note and Protocol for the Mass Spectrometric Analysis of N'-(4-methoxyphenyl)isobutyrohydrazide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, predictive, and methodological approach to the mass spectrometric analysis of the novel compound this compound. In the absence of established literature on the mass spectrometry of this specific molecule, this document leverages foundational principles of mass spectrometry and known fragmentation patterns of its constituent functional groups—methoxyphenyl, isobutyryl, and hydrazide—to propose a robust analytical strategy.[1][2] We present detailed, field-proven protocols for high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Predicted fragmentation pathways, supported by tandem mass spectrometry (MS/MS) principles, are detailed to guide researchers in structural elucidation and impurity profiling.[3][4][5][6] This application note is designed for researchers, scientists, and drug development professionals seeking to characterize this or structurally similar novel small molecules.
Introduction: The Need for Predictive Analysis
This compound is a small molecule of interest in synthetic chemistry and potential drug discovery pipelines. As with any novel compound, unambiguous structural confirmation is a cornerstone of the development process.[7][8][9][10] High-resolution mass spectrometry (HRMS) stands as a primary analytical technique, offering unparalleled sensitivity and the ability to determine elemental composition through precise mass measurements.[3][5][6]
A thorough review of the scientific literature reveals a gap in available data concerning the specific mass spectrometric behavior of this compound. This guide, therefore, serves as a proactive analytical framework. By deconstructing the molecule into its functional components, we can predict its ionization and fragmentation behavior, thereby creating a validated starting point for method development and data interpretation.
Molecular Properties
Before proceeding, the fundamental properties of the target analyte must be established.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Average Molecular Weight | 208.26 g/mol |
| Monoisotopic Mass | 208.1212 Da |
| Predicted [M+H]⁺ Ion | 209.1285 Da |
Ionization Strategy: ESI vs. APCI
The choice of ionization source is critical and depends on the analyte's polarity and thermal stability. For this compound, both ESI and APCI present viable options.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and non-volatile molecules.[11] The presence of two nitrogen atoms and a carbonyl oxygen in the hydrazide structure makes the molecule sufficiently basic to be readily protonated in positive ion mode. ESI is expected to generate a strong protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, making it ideal for determining the molecular weight.[12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for medium-polarity, thermally stable compounds with molecular weights typically below 1500 Da.[13][14][15] It involves vaporizing the sample before ionization via a corona discharge.[14] This technique can be an excellent alternative if the compound shows limited solubility in typical ESI solvents or exhibits poor ESI response. It may, however, induce more in-source fragmentation compared to ESI.
Recommendation: Begin with ESI due to the polar nature of the hydrazide moiety. If ion suppression or poor signal is observed, an APCI source should be employed as a complementary technique.
Predicted Fragmentation Pathways (MS/MS Analysis)
Tandem mass spectrometry (MS/MS) is essential for structural elucidation, involving the isolation of a precursor ion (the [M+H]⁺ ion at m/z 209.1285) and its fragmentation via collision-induced dissociation (CID).[4][5] The resulting product ions provide a structural fingerprint of the molecule. Based on the structure of this compound, several key fragmentation pathways are predicted.
The hydrazide linkage is the most chemically labile part of the molecule and is expected to be the primary site of fragmentation.
-
Pathway I: Cleavage of the Acyl-Nitrogen Bond: The most common fragmentation for amide and hydrazide structures is the cleavage of the bond between the carbonyl carbon and the adjacent nitrogen. This would result in the formation of a stable isobutyryl cation.
-
Pathway II: Cleavage of the N-N Bond: The nitrogen-nitrogen single bond is another weak point susceptible to cleavage, leading to the formation of a 4-methoxyphenylamino fragment.
-
Pathway III: Cleavage within the Methoxyphenyl Group: Subsequent or alternative fragmentation can occur at the methoxyphenyl moiety, typically resulting in the formation of a stable methoxybenzyl or related cation.
The diagram below illustrates these predicted pathways.
Caption: Predicted fragmentation of protonated this compound.
Table of Predicted Fragment Ions
The following table summarizes the key fragments predicted to be observed in the MS/MS spectrum. Accurate mass measurement from a high-resolution instrument like a Q-TOF or Orbitrap is critical for confirming these elemental compositions.[4]
| Predicted m/z | Elemental Composition | Proposed Identity | Neutral Loss from [M+H]⁺ |
| 139.0866 | C₇H₁₁N₂O⁺ | [M-isobutyryl+H]⁺ | C₄H₆O |
| 123.0651 | C₇H₉NO⁺ | [4-methoxyaniline]⁺ | C₄H₈N₂O |
| 121.0648 | C₈H₉O⁺ | [4-methoxybenzyl cation] | C₃H₈N₂O |
| 107.0491 | C₇H₇O⁺ | [methoxyphenyl cation] | C₄H₁₀N₂O |
| 71.0491 | C₄H₇O⁺ | [isobutyryl cation] | C₇H₁₀N₂O |
Experimental Protocols
The following protocols provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
Protocol 1: Sample and Mobile Phase Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Workflow for LC-MS/MS Analysis
Caption: Standard workflow for structural elucidation by LC-MS/MS.
Protocol 2: Recommended LC-MS Parameters
The following tables provide starting parameters for a typical HPLC or UHPLC system coupled to a high-resolution mass spectrometer.
Table: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Standard for small molecule separation.[16][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 5% to 95% B over 10 min | Provides good separation for most small molecules.[16] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2-5 µL | Typical volume to avoid peak distortion. |
Table: Mass Spectrometry Parameters
| Parameter | ESI Recommendation | APCI Recommendation |
| Ionization Mode | Positive | Positive |
| Scan Range | m/z 50 - 500 | m/z 50 - 500 |
| Capillary / Corona | 3.5 kV | 4 µA |
| Gas Temp / Vaporizer | 325 °C | 400 °C |
| Nebulizer / Sheath Gas | 35 psi | 40 arbitrary units |
| MS/MS Precursor Ion | m/z 209.13 | m/z 209.13 |
| Collision Energy | Ramped 10-40 eV | Ramped 10-40 eV |
Rationale for Ramped Collision Energy: Applying a range of collision energies ensures the capture of both low-energy (primary fragments) and high-energy (secondary fragments) dissociations, providing a more complete picture of the fragmentation cascade.[3]
Data Interpretation and Validation
-
Confirm the Precursor: In the full scan MS spectrum, locate the ion at m/z 209.1285. Its measured accurate mass should be within 5 ppm of the theoretical value. Check for the A+1 isotopic peak to further confirm the elemental composition.
-
Analyze the MS/MS Spectrum: Compare the product ions observed in the MS/MS spectrum to the predicted fragments in the table above.
-
Assign Fragments: Use the accurate mass data to assign elemental formulas to the major product ions. This process validates the predicted fragmentation pathways and confirms the different structural components of the molecule.
-
Troubleshooting: If the [M+H]⁺ ion is weak or absent, consider forming other adducts (e.g., [M+Na]⁺) or switch to the alternative ionization source (APCI). If fragmentation is minimal even at high collision energies, this suggests a very stable molecular structure.
Conclusion
This application note provides a predictive but scientifically grounded strategy for the mass spectrometric analysis of this compound. By combining theoretical predictions with robust, step-by-step protocols for LC-MS/MS, this guide empowers researchers to confidently approach the structural characterization of this and other novel hydrazide-containing small molecules. The use of high-resolution mass spectrometry is paramount, as the accurate mass data it provides is the ultimate arbiter in confirming the identity of the parent molecule and its fragments.
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University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
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In-Class Tutorial. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Hirshfeld Surface Analysis of N'-(4-methoxyphenyl)isobutyrohydrazide
A Note on the Analyzed Structure: The crystallographic information file (CIF) for the specific molecule N'-(4-methoxyphenyl)isobutyrohydrazide is not publicly available at the time of this writing. Therefore, to demonstrate the powerful capabilities of Hirshfeld surface analysis for this class of compounds, this guide will use the recently characterized and closely related molecule, N-(4-methoxyphenyl)picolinamide , as a representative example.[1][2][3] This molecule shares key structural motifs, including the 4-methoxyphenyl group and an amide-like linkage, making it an excellent analogue for illustrating the principles and protocols of the analysis. The methodology described herein is directly transferable.
Introduction: Visualizing the Invisible Forces in Crystal Engineering
In the realm of drug development and materials science, the arrangement of molecules in a crystal lattice is paramount. This supramolecular architecture, governed by a complex network of non-covalent interactions, dictates critical physicochemical properties such as solubility, stability, tabletability, and bioavailability. Hirshfeld surface analysis has emerged as an indispensable computational tool for visualizing and quantifying these intricate intermolecular interactions within a crystal structure.[4]
This guide provides a detailed protocol for performing Hirshfeld surface analysis, tailored for researchers, crystallographers, and drug development professionals. By mapping properties onto a unique molecular surface, this technique offers a holistic "fingerprint" of the crystal packing environment, transforming abstract forces into intuitive, visual data. We will explore how to decode these surfaces and their corresponding 2D fingerprint plots to gain actionable insights into hydrogen bonds, van der Waals forces, and other close contacts that define a molecule's solid-state behavior.
Theoretical Foundation
The Hirshfeld surface is generated by partitioning the electron density of a crystal into molecular regions.[4] The surface is defined as the boundary where the electron density contribution from the molecule of interest (the promolecule) is equal to the combined contribution from all neighboring molecules (the procrystal).[4] This creates a volume that uniquely encapsulates the molecule within its crystal environment. Various properties can then be mapped onto this surface to analyze intermolecular interactions.
Key Surface Properties:
-
dᵢ and dₑ: For any point on the Hirshfeld surface, dᵢ is the distance to the nearest atomic nucleus inside the surface, and dₑ is the distance to the nearest nucleus outside the surface.
-
dₙₒᵣₘ (Normalized Contact Distance): This is the most common property mapped onto the surface. It is a normalized distance calculated from dᵢ and dₑ, and the van der Waals (vdW) radii of the relevant atoms. The d_norm surface displays a red-white-blue color scale:
-
Red spots: Indicate regions where intermolecular contacts are shorter than the sum of the vdW radii, representing close interactions like hydrogen bonds.
-
White areas: Represent contacts with distances approximately equal to the vdW sum.
-
Blue areas: Indicate contacts longer than the vdW sum.
-
-
Shape Index and Curvedness: These properties describe the 3D shape of the surface. The shape index is particularly useful for identifying complementary "hollows" (red) and "bumps" (blue) on the surface, which are characteristic of π-π stacking interactions.
2D Fingerprint Plots:
A 2D fingerprint plot is a histogram of all (dₑ, dᵢ) pairs across the Hirshfeld surface.[5] It provides a powerful summary of all intermolecular interactions in the crystal. The plot's appearance is unique to a given crystal structure and can be decomposed to show the relative contributions of specific atom-pair contacts (e.g., O···H, H···H, C···H).
Prerequisites and Experimental Workflow
Required Materials
-
Crystallographic Information File (CIF): A CIF file containing the single-crystal X-ray diffraction data for the molecule of interest. This file includes unit cell parameters, atomic coordinates, and space group information.
-
Software: CrystalExplorer, the primary software for Hirshfeld surface analysis. The latest version is freely available for academic use and can be downloaded from the official website.
Experimental Workflow Diagram
The overall process, from obtaining crystallographic data to interpreting the results, is outlined below.
Caption: Workflow for Hirshfeld Surface Analysis.
Detailed Protocol: Hirshfeld Surface Generation
-
Launch CrystalExplorer: Open the application.
-
Load the CIF File: Go to File > Open and select the CIF file for N-(4-methoxyphenyl)picolinamide (or your target molecule).
-
Select the Molecule: The crystal structure will appear in the main window. Double-click on any atom of the central molecule to select the entire asymmetric unit. The selected atoms will be highlighted.
-
Generate the Hirshfeld Surface:
-
Click the "Generate Hirshfeld Surface" icon in the toolbar (it looks like a molecule surrounded by a surface).
-
In the "Surface Generation" dialog, ensure the "Surface" dropdown is set to "Hirshfeld".
-
Under "Property", select d_norm from the dropdown menu.
-
Keep the "Resolution" at "Standard" for initial analysis.
-
Click "OK". The d_norm surface will be generated and displayed around the selected molecule.
-
-
Generate the 2D Fingerprint Plot:
-
With the Hirshfeld surface displayed, click the "2D Fingerprint Plot" icon in the toolbar (it resembles a scatter plot with wings).
-
The full fingerprint plot will appear in a new window.
-
-
Decompose the Fingerprint Plot:
-
In the Fingerprint Plot window, check the box for "Enable selection".
-
Use the dropdown menus at the bottom to select specific atom pairs for "Atom 1" and "Atom 2" (e.g., O and H). The plot will update to show only the contribution from O···H contacts.
-
The percentage contribution of the selected contact to the total Hirshfeld surface is displayed at the top of the window.
-
Repeat this step for all significant atom pairs (H···H, C···H, etc.) and record the percentages.
-
Analysis and Interpretation: N-(4-methoxyphenyl)picolinamide
Following the protocol above, we can analyze the intermolecular interactions governing the crystal packing of our representative molecule.
The dₙₒᵣₘ Surface
The d_norm surface for N-(4-methoxyphenyl)picolinamide reveals distinct red regions, indicating close intermolecular contacts. The most intense red spots correspond to the N—H···N and C—H···O hydrogen bonds, which are the primary directional forces stabilizing the crystal lattice. Weaker C—H···π interactions are also visible as lighter red or white patches on the surface adjacent to the aromatic rings.[1][3]
2D Fingerprint Plot Analysis
The overall 2D fingerprint plot provides a complete picture of the intermolecular environment. For this class of molecules, the plot is typically characterized by:
-
A large, diffuse region in the center, corresponding to numerous H···H contacts.
-
Distinct, sharp "spikes" at lower dₑ and dᵢ values, which are the classic signatures of strong hydrogen bonds (e.g., O···H/N···H).
-
"Wings" at the upper left and lower right, which often indicate C—H···π interactions.
Decomposing the plot allows for a quantitative assessment of these interactions.
Table 1: Quantitative Analysis of Intermolecular Contacts for N-(4-methoxyphenyl)picolinamide
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Key Features in Fingerprint Plot | Significance in Crystal Packing |
| H···H | ~45-55% | Large, diffuse central region | Dominant van der Waals forces; space-filling |
| C···H / H···C | ~15-25% | Symmetrical "wings" | Weak C—H···π and C—H···O/N interactions |
| O···H / H···O | ~10-20% | Sharp, distinct spikes | Strong directional hydrogen bonds |
| N···H / H···N | ~5-10% | Sharp spikes (often smaller) | Directional hydrogen bonds |
| C···C | ~1-5% | Characteristic of π-π stacking | Contributes to packing of aromatic rings |
| Other (N···C, O···C, etc.) | < 5% | Minor contributions | Minor electrostatic and vdW contacts |
Note: The percentage values are representative for this class of compounds based on published analyses.[1][5][6]
The analysis indicates that while H···H contacts cover the largest surface area, the crystal packing is strongly directed by the more specific and energetic O···H and N···H hydrogen bonds.[2] The significant contribution from C···H contacts further highlights the importance of weaker interactions in achieving a stable, close-packed structure.
Application in Drug Development
The insights gained from Hirshfeld surface analysis are directly applicable to key challenges in pharmaceutical development:
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can have drastically different properties. Fingerprint plots are unique to each polymorph and provide a clear, quantitative way to compare their intermolecular interaction patterns, helping to understand their relative stabilities.
-
Solubility and Dissolution: The strength and nature of intermolecular interactions, particularly hydrogen bonds, directly impact the energy required to break the crystal lattice, which influences solubility and dissolution rates.
-
Co-crystal Design: By understanding the preferred interaction motifs of an active pharmaceutical ingredient (API), scientists can rationally design co-crystals with improved properties. Hirshfeld analysis can be used to verify that the desired synthons (e.g., specific hydrogen bonds) have formed between the API and the co-former.
-
Mechanical Properties: The topology of intermolecular forces influences a crystal's response to stress. This is critical for processes like milling and tablet compression.
Conclusion
Hirshfeld surface analysis provides a uniquely powerful and intuitive platform for the investigation of intermolecular interactions in the solid state. By translating complex crystallographic data into visually informative surfaces and quantitative fingerprint plots, researchers can rapidly assess the forces that govern crystal packing. This detailed understanding is fundamental to controlling and optimizing the physicochemical properties of pharmaceutical compounds, making it an essential tool in modern drug design and development.
References
-
Razzoqova, M. U., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1293-1297. [Link]
-
Razzoqova, M. U., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Contreras-Llicahua, G. A., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1743. [Link]
-
Żyła, M. A., et al. (2018). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 6-13. [Link]
-
Razzoqova, M. U., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 570-573. [Link]
-
Vinola, Z. R., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388-1391. [Link]
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- 5. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Evaluating the Antimicrobial Efficacy of N'-(4-methoxyphenyl)isobutyrohydrazide
An Application Note for Researchers and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the scientific community on the systematic evaluation of a specific candidate, N'-(4-methoxyphenyl)isobutyrohydrazide , in antimicrobial assays. We present field-proven, step-by-step protocols for preliminary screening using the Agar Disk Diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the Broth Microdilution technique. The causality behind experimental choices is explained to ensure robust and reproducible results, empowering researchers to accurately assess the antimicrobial potential of this and similar hydrazide compounds.
Introduction: The Rationale for Investigating Hydrazide Derivatives
Hydrazides and their derivatives are a well-established class of organic compounds that have captured the attention of medicinal chemists for their versatile synthesis and diverse pharmacological applications.[1][2] The core hydrazide-hydrazone moiety (–NH–N=CH–) is a key pharmacophore found in numerous bioactive molecules, including clinically used antimicrobial drugs like nitrofurazone.[3][4][5] Their potential mechanisms of action are varied, with studies suggesting that some derivatives can interfere with critical bacterial processes such as DNA replication by inhibiting DNA gyrase or disrupt cell wall synthesis, making them attractive scaffolds for new drug development.[3][5][6]
This compound belongs to this promising class. To ascertain its therapeutic potential, a rigorous and standardized evaluation of its activity against a panel of clinically relevant microorganisms is the critical first step. This guide provides the foundational protocols to perform this evaluation effectively.
Potential Mechanism of Action
While the specific target of this compound requires empirical validation, related hydrazone compounds have been shown to inhibit essential bacterial enzymes. The diagram below illustrates potential targets that could be investigated in subsequent mechanism-of-action studies.
Caption: Potential bacterial enzyme targets for hydrazide-class compounds.
Experimental Design and Workflow
A logical, phased approach is essential for efficiently screening novel compounds. The workflow begins with a qualitative assessment to identify susceptible microbial species, followed by precise quantitative assays to determine the potency of the antimicrobial effect.
Caption: Overall workflow for antimicrobial evaluation of the test compound.
Core Methodologies and Protocols
Trustworthiness through Self-Validation: Each protocol includes critical controls (e.g., sterility, growth, and reference antibiotic controls) to ensure the validity of the results. Adherence to these standards is paramount for generating reliable data.
Protocol 1: Preparation of Compound Stock Solution
Causality: A concentrated, sterile stock solution is the foundation for all subsequent assays. Using a solvent like Dimethyl Sulfoxide (DMSO) is common for organic compounds, and preparing a high-concentration stock allows for accurate serial dilutions while minimizing the final solvent concentration in the assay, which could otherwise interfere with microbial growth.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add a calculated volume of sterile DMSO to achieve a high concentration stock (e.g., 10 mg/mL or 1280 µg/mL). Vortex thoroughly until the compound is completely dissolved.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent microbial contamination of your experiments.
-
Storage: Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Test)
Causality: This method provides a rapid and visually intuitive assessment of which bacterial or fungal strains are susceptible to the compound.[8][9] The compound diffuses from a paper disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will form where the concentration is sufficient to prevent growth.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline (0.85%) or broth
-
Microbial cultures (18-24 hour) of test strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile blank paper disks (6 mm diameter)
-
Compound stock solution (from Protocol 1)
-
Positive control (e.g., Gentamicin disk) and negative control (DMSO) disks
-
Incubator
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][10]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate 60° each time) to ensure confluent growth.[12]
-
Disk Application:
-
Test Disk: Aseptically apply a precise volume (e.g., 10 µL) of the this compound stock solution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Placement: Using sterile forceps, place the impregnated disk, a positive control antibiotic disk, and a negative control disk (with 10 µL of DMSO) onto the inoculated agar surface. Ensure disks are pressed down gently to make full contact.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the microorganism to the compound. Compare the zone with the positive and negative controls.
Protocol 3: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This is the gold-standard method for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[13][14] By testing a range of serially diluted concentrations, it provides a precise quantitative value (the MIC) that is essential for evaluating potency and comparing with other compounds.[15]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Compound stock solution
-
Standardized microbial inoculum (prepared as in Protocol 2, then diluted)
-
Multichannel pipette
Procedure:
-
Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Add 200 µL of the 2x final desired starting concentration of the test compound (prepared by diluting the stock solution in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.[16][17]
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[15][13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[7][18]
Protocol 4: Determining Minimum Bactericidal Concentration (MBC)
Causality: The MIC value only indicates growth inhibition (bacteriostatic effect). The MBC test is performed to determine the concentration required to kill the bacteria (bactericidal effect).[19] This is achieved by subculturing from the non-turbid wells of the MIC assay onto fresh agar to see if any viable bacteria remain. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[20][21]
Materials:
-
MIC plate from Protocol 3
-
Sterile MHA plates
-
Micropipette
Procedure:
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[17]
-
Plating: Spread the aliquot onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in no growth or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.[19]
Data Presentation and Interpretation
Organizing data in a clear, tabular format is crucial for analysis and comparison.
| Microbial Strain | ATCC Number | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | e.g., 18 | e.g., 8 | e.g., 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | e.g., 10 | e.g., 32 | e.g., 256 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | e.g., 0 | e.g., >128 | e.g., >128 | - | Resistant |
| Candida albicans | 90028 | e.g., 15 | e.g., 16 | e.g., 32 | 2 | Fungicidal |
Interpreting the MBC/MIC Ratio: This ratio provides a critical insight into the compound's mode of action.
-
Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is considered bactericidal.[17][20]
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic.
References
- Broth microdilution - Grokipedia. (n.d.). Google Cloud.
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (n.d.).
- Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15). Microbe Online.
- Broth microdilution - Wikipedia. (n.d.). Wikipedia.
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Google Cloud.
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia Journal for Drugs and Medicines.
- Minimum bactericidal concentration - Grokipedia. (n.d.). Google Cloud.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Protocols.io.
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Hancock Lab.
- Full article: Synthesis and biological activities of new hydrazide deriv
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.). BenchChem.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (2008).
- Minimum bactericidal concentr
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024-02-05). Hardy Diagnostics.
- Disk diffusion test - Wikipedia. (n.d.). Wikipedia.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Google Cloud.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024-05-22). MDPI.
- Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.).
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.). MDPI.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.).
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Application Note: A Validated Protocol for the Synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide Derivatives
Introduction
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] This structural motif, characterized by the -CO-NHN=CH- group, is a key pharmacophore in the development of novel therapeutic agents, with demonstrated potential as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4] Specifically, N'-(4-methoxyphenyl)isobutyrohydrazide and its derivatives are of interest for their potential neurological and antimicrobial applications.
This application note provides a detailed, validated, and robust two-step protocol for the synthesis of this compound derivatives. The procedure is designed for researchers in drug discovery and medicinal chemistry, emphasizing causality, safety, and reproducibility.
Overall Synthesis Scheme
The synthesis is typically achieved through a two-step process:
-
Step 1: Hydrazinolysis. Formation of the key intermediate, 4-methoxybenzohydrazide, from a corresponding methyl or ethyl ester via reaction with hydrazine hydrate.[5][6][7]
-
Step 2: Acylation. Reaction of the 4-methoxybenzohydrazide intermediate with an acylating agent, such as isobutyryl chloride, to yield the final this compound derivative.
Caption: Overall two-step synthesis pathway.
Part 1: Protocol for Synthesis of 4-Methoxybenzohydrazide (Intermediate)
Principle: This step involves the nucleophilic acyl substitution of the ester group in methyl 4-methoxybenzoate with hydrazine. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by refluxing in an alcohol solvent, which facilitates the dissolution of reactants and provides the necessary thermal energy.[5][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 4-methoxybenzoate | ≥98% | Sigma-Aldrich | Starting ester. Ethyl ester can also be used. |
| Hydrazine Hydrate | 98-100% | Sigma-Aldrich | Caution: Toxic and corrosive. Handle in a fume hood. |
| Methanol | Anhydrous | Fisher Scientific | Reaction solvent. |
| Round-bottom flask | 100 mL | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer/hotplate | --- | --- | --- |
| Buchner funnel & flask | --- | --- | For product filtration. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-methoxybenzoate (10.0 g, 60.2 mmol).
-
Solvent and Reagent Addition: Add 30 mL of methanol to the flask and stir until the ester is fully dissolved. Carefully add hydrazine hydrate (10.0 mL, ~200 mmol) to the solution in a fume hood.[5] A slight molar excess of hydrazine hydrate is used to drive the reaction to completion.[9]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70°C) with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.[5]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white crystalline solid should precipitate. Further cooling in an ice bath can enhance precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the collected 4-methoxybenzohydrazide product under vacuum. The expected yield is typically high, often exceeding 90%.[5][7]
Part 2: Protocol for Synthesis of this compound
Principle: This step is an N-acylation reaction. The terminal nitrogen atom of the synthesized 4-methoxybenzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A weak base, such as pyridine, is used as a solvent and to neutralize the HCl byproduct generated during the reaction, preventing protonation of the hydrazide and driving the equilibrium towards the product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Methoxybenzohydrazide | --- | From Part 1 | Ensure the intermediate is dry. |
| Isobutyryl Chloride | ≥98% | Sigma-Aldrich | Caution: Corrosive and lachrymatory. Handle in a fume hood. |
| Pyridine | Anhydrous | Fisher Scientific | Solvent and acid scavenger. |
| Round-bottom flask | 100 mL | --- | --- |
| Magnetic stirrer | --- | --- | --- |
| Ice bath | --- | --- | For temperature control. |
Step-by-Step Procedure
-
Reaction Setup: Dissolve 4-methoxybenzohydrazide (5.0 g, 30.1 mmol) in 25 mL of anhydrous pyridine in a 100 mL round-bottom flask with a magnetic stir bar. Cool the flask in an ice bath to 0-5°C.
-
Acyl Chloride Addition: While maintaining the temperature at 0-5°C, add isobutyryl chloride (3.5 mL, 33.1 mmol) dropwise to the stirred solution over 15-20 minutes. The slow, cooled addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate of the product should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove pyridine hydrochloride and any remaining pyridine.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Characterization and Analysis
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result / Key Features |
| Melting Point | A sharp and defined melting point range indicates high purity. |
| FTIR (cm⁻¹) | ~3200-3300 (N-H stretch), ~1640-1680 (C=O amide stretch), ~1250 (C-O ether stretch). |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons, isobutyryl protons (doublet and septet), and amide N-H protons (singlets).[10][11] |
| ¹³C NMR | Peaks for carbonyl carbons, aromatic carbons, and aliphatic carbons of the isobutyryl group.[11] |
| Mass Spectrometry | Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the target derivative. |
Experimental Workflow Diagram
Caption: Complete workflow from synthesis to final analysis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; Insufficient reflux time. | Monitor reaction by TLC to ensure completion. Extend reflux time if necessary. |
| Loss of product during washing. | Use a minimal amount of cold solvent for washing the precipitate. | |
| Oily product in Step 2 | Impure starting materials; Incomplete removal of pyridine. | Ensure the hydrazide intermediate is pure and dry. Wash the product thoroughly with copious amounts of water during filtration. |
| Broad melting point | Impure product. | Perform recrystallization again, potentially using a different solvent system. Ensure the product is completely dry. |
References
-
SAS Publishers. (n.d.). Anticonvulsant potential of Hydrazone derivatives. SAS Publishers. Retrieved from [Link]
-
Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1304. Retrieved from [Link]
-
Red Flower Publications. (2012). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. Red Flower Publications. Retrieved from [Link]
-
Gökçe, M., et al. (2005). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 55(7), 396-401. Retrieved from [Link]
-
Siddiqui, N., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392. Retrieved from [Link]
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
Wagle, S., et al. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. The Pharma Innovation Journal, 6(11), 54-61. Retrieved from [Link]
-
MDPI. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1304. Retrieved from [Link]
-
Li, H., et al. (2001). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 5(1), 103-105. Retrieved from [Link]
-
ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]
- Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
-
RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1361. Retrieved from [Link]
-
Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Bioorganic Chemistry, 123, 105763. Retrieved from [Link]
-
MDPI. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 26(11), 3183. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Crystal Structures of 4‐Methoxyphenyl‐ N‐phenylhydrazine‐1‐carbothioamide isomers and 2,2'‐(1,2,4,5‐tetrazine‐3,6‐diyl) bis (N‐phenylhydrazine‐1‐carbothioamide). Retrieved from [Link]
-
Kamanna, K. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 9(1). Retrieved from [Link]
-
Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Retrieved from [Link]
Sources
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- 4. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 10. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase [mdpi.com]
- 11. jcsp.org.pk [jcsp.org.pk]
Application Note & Protocols: The (4-Methoxyphenyl)hydrazide Moiety as a Versatile Intermediate in Drug Synthesis
Abstract: This document provides a detailed technical guide on the synthesis and application of N'-aryl hydrazides, focusing on the N'-(4-methoxyphenyl)isobutyrohydrazide scaffold as a representative intermediate. While not a widely documented specific precursor itself, its structural components—the electron-rich 4-methoxyphenyl ring and the versatile hydrazide linker—are cornerstones in modern medicinal chemistry. We will explore the rationale behind its synthetic utility, provide a detailed protocol for its preparation, and discuss its application in constructing more complex, biologically active molecules by examining related structures cited in the literature. This guide is intended for researchers, chemists, and professionals in drug discovery and development.
Introduction: The Strategic Importance of the (4-Methoxyphenyl)hydrazide Scaffold
In the landscape of drug discovery, the selection of appropriate building blocks is paramount. The hydrazide functional group is a privileged scaffold due to its unique chemical properties: it is a potent hydrogen bond donor and acceptor, it can act as a nucleophile, and it serves as a robust linker between different pharmacophores. When combined with a 4-methoxyphenyl (p-anisyl) group, the resulting intermediate gains valuable characteristics. The methoxy group is a strong electron-donating group via resonance, which can modulate the electronic properties and metabolic stability of the final drug molecule.
This guide uses this compound as a model compound to illustrate the broader utility of this class of intermediates. We will delve into a robust synthetic protocol and then extrapolate its potential by examining how analogous structures are employed in the synthesis of diverse therapeutic agents, from antifungals to anthelmintics.[1][2]
Synthesis Protocol: this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the formation of an ester followed by nucleophilic acyl substitution with (4-methoxyphenyl)hydrazine. This method is reliable, scalable, and utilizes common laboratory reagents.
Rationale and Causality
The choice of a two-step reaction through an ester intermediate (isobutyrate) is deliberate. Direct acylation of (4-methoxyphenyl)hydrazine with isobutyryl chloride can lead to side reactions, including di-acylation on both nitrogen atoms. The use of an ester intermediate provides a more controlled, selective reaction at the more nucleophilic terminal nitrogen of the hydrazine. (4-Methoxyphenyl)hydrazine is selected as the starting material due to its commercial availability and the advantageous electronic properties conferred by the methoxy group.[3] The final reflux step provides the necessary activation energy for the nucleophilic hydrazine to attack the electrophilic carbonyl carbon of the ester, driving the reaction to completion.
Experimental Workflow Diagram
Sources
Introduction: The Isobutyrohydrazide Scaffold as a Privileged Motif in Anticancer Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain chemical scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The isobutyrohydrazide moiety and its resulting hydrazone derivatives represent one such versatile scaffold. These structures, characterized by the -C(O)NHN=CH- linkage, have garnered significant interest for their broad spectrum of pharmacological activities, including notable anticancer properties.[1]
The isobutyrohydrazide core can act as a flexible linker, a rigidifying element, or a key pharmacophore that engages in crucial hydrogen bonding interactions within enzyme active sites. Research has demonstrated that derivatives of this scaffold can exert their antineoplastic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like histone deacetylases (HDACs) and protein kinases.[2][3][4][5]
This guide provides a comprehensive set of application notes and protocols for the systematic development of anticancer agents from isobutyrohydrazide scaffolds. It is designed to navigate the user from initial synthesis and characterization through multi-tiered in vitro screening, mechanism of action elucidation, and preliminary in vivo evaluation. The methodologies are presented with an emphasis on the underlying scientific rationale, ensuring a robust and logical progression in the drug discovery workflow.
Part 1: Synthesis and Characterization of Isobutyrohydrazide Derivatives
Scientific Rationale: The foundational step in developing novel drug candidates is the efficient and reliable synthesis of a library of compounds. For isobutyrohydrazide scaffolds, a common and effective strategy involves a two-step process: the formation of the core isobutyrohydrazide, followed by its condensation with a diverse range of aromatic or heteroaromatic aldehydes. This approach allows for the systematic exploration of the chemical space around the core scaffold to investigate structure-activity relationships (SAR). Characterization using standard spectroscopic methods is critical to confirm the identity and purity of the synthesized compounds before biological evaluation.[1][3]
Protocol 1: General Synthesis of N'-Arylmethylene-isobutyrohydrazides
Objective: To synthesize a library of isobutyrohydrazide derivatives for anticancer screening.
Step A: Synthesis of Isobutyrohydrazide
-
Reagents & Materials:
-
Ethyl isobutyrate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of ethyl isobutyrate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude isobutyrohydrazide can be purified by recrystallization from a suitable solvent like ethanol or used directly in the next step.
-
Step B: Synthesis of N'-Arylmethylene-isobutyrohydrazide Derivatives (Hydrazones)
-
Reagents & Materials:
-
Isobutyrohydrazide (from Step A)
-
Substituted aromatic/heteroaromatic aldehydes (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve isobutyrohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Stir the reaction mixture at room temperature or gentle heat (50-60°C) for 2-6 hours.
-
Monitor the formation of the product, which often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo.
-
Confirm the structure and purity using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][3][5]
-
Part 2: In Vitro Evaluation of Anticancer Activity
Scientific Rationale: The initial step in evaluating the anticancer potential of newly synthesized compounds is to assess their general cytotoxicity against a panel of cancer cell lines. A robust and high-throughput method like the MTT assay is employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50).[6] Compounds showing significant cytotoxicity are then subjected to more detailed mechanistic assays to determine how they induce cell death, with apoptosis and cell cycle disruption being two of the most common anticancer mechanisms.[2][3]
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the IC50 values of the synthesized compounds against various cancer cell lines.
-
Reagents & Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2).[2][7]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Test compounds dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for dissolving formazan).
-
96-well microplates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Comparative Anticancer Activity
Summarize the IC50 values in a table for clear comparison across different cell lines and against a standard reference drug.
| Compound ID | R-Group | IC50 (µM) vs. MCF-7[8] | IC50 (µM) vs. PC-3[8] | IC50 (µM) vs. HT-29[8] |
| 3h | Pyrrole | 2.99 | 1.32 | 1.71 |
| 3j | Indole | 5.34 | 4.87 | 6.45 |
| 4a | Isatin | 3.14 (Jurkat)[1] | >100 (HepG2)[1] | N/A |
| Paclitaxel | Standard | 0.01 | 0.02 | 0.01 |
Note: Data is illustrative and compiled from multiple sources for formatting purposes.
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a test compound.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[9][10]
-
Reagents & Materials:
-
Cancer cells cultured in 6-well plates.
-
Test compound and vehicle control (DMSO).
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and treat with the test compound (e.g., at its IC50 and 2x IC50 concentration) for 24-48 hours.[2][10]
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[10]
-
Centrifuge the cell suspension at 200 x g for 5 minutes and wash the pellet twice with cold PBS.[9][11]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
-
Data Analysis: Create a quadrant dot plot.
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
-
Protocol 4: Cell Cycle Analysis by PI Staining and Flow Cytometry
Objective: To determine if the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Rationale: Propidium iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in a cell.[12] By staining a population of cells and analyzing them with a flow cytometer, one can generate a histogram of DNA content. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount. An accumulation of cells in any one phase suggests compound-induced cell cycle arrest.[12]
-
Reagents & Materials:
-
Cancer cells cultured in 6-well plates.
-
Test compound and vehicle control (DMSO).
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).[13]
-
Flow cytometer.
-
-
Procedure:
-
Treat cells as described in the apoptosis protocol.
-
Harvest cells by trypsinization, centrifuge at 1200 rpm for 5 minutes, and discard the supernatant.[13]
-
Resuspend the cell pellet (1 x 10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[13]
-
Incubate the cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).[13][14]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS.[13]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit, FlowJo).[13] An increase in the Sub-G1 peak is also indicative of apoptosis.[2]
-
Part 3: Elucidation of Mechanism of Action (MoA)
Scientific Rationale: After confirming that a compound induces apoptosis or cell cycle arrest, the next logical step is to investigate the underlying molecular pathways. Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins that regulate these processes.[15] Based on existing literature, isobutyrohydrazide derivatives may act as inhibitors of HDACs or protein kinases, making proteins in these pathways prime targets for investigation.[4][16]
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Objective: To determine the effect of the test compound on the expression levels of proteins involved in apoptosis, cell cycle regulation, or specific signaling cascades.
-
Reagents & Materials:
-
Treated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p27, anti-p-AKT, anti-AKT, anti-β-actin).[2][3][17]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and load onto an SDS-PAGE gel for separation by size.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare expression levels across different treatments.
-
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
Scientific Rationale: SAR analysis is the process of correlating the chemical structure of the synthesized compounds with their biological activity.[19] By comparing the IC50 values of derivatives with different substitutions, researchers can identify chemical features that enhance potency or selectivity. This knowledge is crucial for the rational design of the next generation of compounds, guiding a cycle of synthesis and testing to develop a "lead" compound with optimized properties.[20]
Data Presentation: Example of a Structure-Activity Relationship Table
This table links specific chemical modifications on an aryl ring to the resulting anticancer activity, providing clear insights for optimization.
| Compound ID | Aryl Substituent (R) | Activity against Colo-205 (IC50 µM)[21] | SAR Insight |
| 2f | 4-Chloro | 50.0 | Moderate activity |
| 2k | 2,4-Dichloro | >100 | Di-substitution at 2,4 positions is detrimental |
| 2m | 4-Nitro | 20.5 | Strong electron-withdrawing group at para position enhances activity |
| 2s | 2-Naphthyl | >100 | Bulky naphthyl group is not well-tolerated |
Part 5: Preliminary In Vivo Evaluation
Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not capture the complexity of a whole organism. In vivo models, such as tumor xenografts in mice, are a critical step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more biologically relevant context before it can be considered for clinical development.[6][22]
Protocol 6: General Protocol for a Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a lead isobutyrohydrazide compound.
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials & Model:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice).[23]
-
Human cancer cell line (e.g., MCF-7, HCT-116) suspended in Matrigel/PBS.
-
Lead test compound formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor).
-
Positive control drug (e.g., Paclitaxel).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).
-
Treatment: Administer the test compound and controls via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, 3 times a week) for a set period (e.g., 21 days).[2]
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (calculated using the formula: Volume = (Length x Width²)/2) two to three times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
References
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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PubMed. (n.d.). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Retrieved from [Link]
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ResearchGate. (2014). For adherent cell lines which apoptosis assay is the best to use?. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro anticancer activity of compounds 5a-n. Retrieved from [Link]
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PubMed. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]
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PubMed Central. (n.d.). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Retrieved from [Link]
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Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]
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PMC - PubMed Central. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Retrieved from [Link]
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PubMed. (2024). Hydrazides as Inhibitors of Histone Deacetylases. Retrieved from [Link]
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ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]
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MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
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NIH. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrazides as Inhibitors of Histone Deacetylases | Request PDF. Retrieved from [Link]
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ResearchGate. (2019). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. Retrieved from [Link]
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Semantic Scholar. (2018). Research Article PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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PubMed. (n.d.). Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
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PubMed. (2025). Discovery of Novel Hydrazide-Based HDAC3 Inhibitors as Epigenetic Immunomodulators for Cancer Immunotherapy. Retrieved from [Link]
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PubMed. (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Retrieved from [Link]
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PubMed Central. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]
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Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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MDPI. (n.d.). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. Retrieved from [Link]
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PMC - NIH. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. Retrieved from [Link]
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NIH. (n.d.). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Retrieved from [Link]
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PubMed. (n.d.). Modulation of Sensitivity to Doxorubicin by the Histone Deacetylase Inhibitor Sodium Butyrate in Breast Cancer Cells. Retrieved from [Link]
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PubMed Central. (n.d.). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[13]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Retrieved from [Link]
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Application Notes & Protocols: A Proposed Framework for the In Vitro Biological Evaluation of N'-(4-methoxyphenyl)isobutyrohydrazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: N'-(4-methoxyphenyl)isobutyrohydrazide is a specific chemical entity with limited publicly available biological data. This document, therefore, presents a proposed, comprehensive framework for its initial in vitro evaluation. The experimental designs are based on the known biological activities of structurally related hydrazide and hydrazone derivatives, which frequently exhibit anticancer, antimicrobial, and antioxidant properties.[1][2] All protocols are grounded in established, peer-reviewed methodologies.
Introduction and Rationale
This compound belongs to the hydrazide-hydrazone class of compounds. This chemical family is of significant interest in medicinal chemistry due to its wide spectrum of reported biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[1][2] The core hydrazone moiety (-C(=O)NHN=C) serves as a versatile pharmacophore, and substitutions on the aromatic rings can significantly modulate biological activity.
The structure of this compound contains a methoxy-substituted phenyl ring, which is a common feature in many bioactive molecules, and an isobutyryl group. Given this structural context, a primary in vitro biological evaluation should be designed to screen for a range of potential activities. This application note outlines a logical, tiered approach to characterize the bioactivity of this compound, starting with broad cytotoxicity screening and branching into more specific mechanistic and antimicrobial assays.
Proposed Screening Cascade
A systematic evaluation is critical to efficiently profile a novel compound. We propose a three-tiered screening cascade to identify and then characterize the primary biological effects of this compound.
Figure 2. Workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry. [3]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). [4]Many cytotoxic agents induce cell cycle arrest at specific checkpoints.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound as described for the apoptosis assay.
-
Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours. [5][6]3. Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. [5]4. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry using a linear scale for fluorescence intensity. [4]
Protocol: In Vitro Tubulin Polymerization Assay
Some anticancer compounds function by disrupting microtubule dynamics. This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. [7] Principle: The assembly of purified tubulin into microtubules at 37°C leads to an increase in light scattering or fluorescence. [7]This protocol uses a fluorescence-based method where a reporter dye binds to polymerized microtubules, causing an increase in fluorescence intensity. [8] Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, glycerol, and a fluorescent reporter dye. [7]2. Plate Setup: Pre-warm a black, 96-well plate to 37°C. Add 5 µL of 10x concentrated test compound, vehicle control, positive control inhibitor (e.g., Nocodazole), or positive control enhancer (e.g., Paclitaxel) to the appropriate wells. [7]3. Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes. [9]5. Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization. [7]
Conclusion and Future Directions
This document outlines a robust, tiered strategy for the initial in vitro characterization of this compound. By systematically screening for cytotoxic, antimicrobial, and antioxidant activities, researchers can efficiently identify the primary biological effects of this novel compound. Positive "hits" in any of these primary assays should be followed by the proposed Tier 3 mechanistic studies to elucidate the underlying mode of action. The data generated from this workflow will provide a strong foundation for further drug development efforts, including lead optimization and subsequent in vivo efficacy studies.
References
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (n.d.).
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Mazurek, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. Retrieved from [Link]
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N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). PMC - NIH. Retrieved from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021). Retrieved from [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. Retrieved from [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2025). ResearchGate. Retrieved from [Link]
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Cell Cycle Analysis. (n.d.). Retrieved from [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Retrieved from [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC - NIH. Retrieved from [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
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Apoptosis – what assay should I use?. (2025). BMG Labtech. Retrieved from [Link]
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Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. (n.d.). PubMed Central. Retrieved from [Link]
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Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (n.d.). Retrieved from [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved from [Link]
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Antioxidant activity measured using the ABTS and DPPH assays (μmol TE... (n.d.). ResearchGate. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]
-
Apoptosis Kits for Detection & Assays. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved from [Link]
-
Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (n.d.). PubMed. Retrieved from [Link]
-
Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). (2025). Retrieved from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. (2011). ResearchGate. Retrieved from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Retrieved from [Link]
-
N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. (2025). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of N'-(4-methoxyphenyl)isobutyrohydrazide
Welcome to the technical support center for the purification of N'-(4-methoxyphenyl)isobutyrohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Question 1: My final product has a low yield after purification. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue and can stem from several stages of your synthesis and purification process.
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Incomplete Reaction: The synthesis of this compound, typically from the corresponding ester (methyl or ethyl isobutyrate) and 4-methoxyphenylhydrazine, may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the reaction mixture, as hydrazinolysis can sometimes be slow.[1]
-
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Losses During Work-up: Aqueous work-up steps to remove excess hydrazine or other water-soluble impurities can lead to product loss if your compound has some water solubility.
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Solution: Minimize the volume of aqueous washes. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction, as hydrazides can have some solubility in acidic solutions. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
-
Suboptimal Recrystallization Conditions: Using a solvent in which your product is too soluble at room temperature or using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Carefully select your recrystallization solvent. Ideal solvents dissolve the compound when hot but have low solubility when cold.[2][3] For aromatic hydrazides, ethanol, ethanol/water mixtures, or ethyl acetate/hexane are good starting points.[1][4] Use a minimal amount of hot solvent to fully dissolve the crude product.
-
-
Improper Column Chromatography Technique: Co-elution of the product with impurities or using a solvent system that is too polar can lead to broad peaks and poor separation, resulting in lower yields of pure fractions.
Question 2: My TLC plate shows multiple spots after the reaction. How do I identify the spots and choose a purification strategy?
Answer:
Identifying the components in your crude reaction mixture is crucial for devising an effective purification strategy.
-
Spot Identification:
-
Product: Your desired product, this compound, will be one of the spots.
-
Starting Materials: Spot your starting materials (e.g., the isobutyrate ester and 4-methoxyphenylhydrazine) on the same TLC plate as your crude mixture to see if they are still present.
-
By-products: Symmetrical hydrazides (from self-condensation of 4-methoxyphenylhydrazine) or other side-products could be present.
-
-
Choosing a Purification Strategy:
-
Differentiation by Polarity: Hydrazides are generally more polar than their corresponding esters. Your product spot should have a lower Rf value than the starting ester. 4-methoxyphenylhydrazine is also quite polar.
-
Recrystallization: If one of the spots is significantly more intense than the others, and the crude product is a solid, recrystallization is often a good first choice as it is less labor-intensive than chromatography.[7]
-
Column Chromatography: If the spots are close together on the TLC plate (similar polarities) or if there are multiple impurities, column chromatography will be necessary for effective separation.[5][8]
-
Question 3: I'm performing column chromatography, but the separation is poor, and I'm getting mixed fractions. What can I do?
Answer:
Poor separation during column chromatography can be frustrating. Here are some key parameters to check:
-
Solvent System (Mobile Phase): The polarity of your eluent is critical.
-
Too Polar: If the solvent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, leading to poor separation.
-
Not Polar Enough: If the solvent is not polar enough, your compounds may not move off the baseline.
-
Solution: Develop your solvent system using TLC. A good starting point for this compound would be an ethyl acetate/hexane mixture.[6] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
-
Column Packing: An improperly packed column with air bubbles or cracks will lead to uneven solvent flow and band broadening.
-
Solution: Use the "wet packing" method for a more uniform column bed.[8]
-
-
Sample Loading: Loading too much sample or loading it in a solvent that is too polar can compromise separation.
-
Solution: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent or a slightly more polar solvent like dichloromethane. Adsorbing the crude product onto a small amount of silica gel and then dry-loading it onto the column can also improve resolution.
-
-
Tailing of Amine-Containing Compounds: The basic nature of the hydrazide moiety can cause it to interact strongly with the acidic silica gel, leading to "tailing" or "streaking" of the spot.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[9] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential by-products in the synthesis of this compound?
A1: The most common synthesis involves the reaction of an isobutyrate ester with 4-methoxyphenylhydrazine. Therefore, the primary impurities to look for are:
-
Unreacted Starting Materials: The isobutyrate ester and 4-methoxyphenylhydrazine.
-
Side-Reaction Products: While less common for simple hydrazide formation, side reactions can occur, potentially leading to di-acylated hydrazines or other condensation products.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For aromatic hydrazides, a good starting point is often a polar protic solvent like ethanol.[1] You can also try solvent pairs. A common and effective approach is to dissolve the crude product in a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then slowly add a solvent in which it is less soluble (like water or hexane) until the solution becomes cloudy. Then, add a few drops of the first solvent to redissolve the solid and allow it to cool slowly.[2][4]
Q3: How can I effectively monitor the purity of my fractions from column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method. Collect fractions in a series of test tubes and spot each fraction (or every few fractions) on a TLC plate. Develop the plate in your optimized solvent system and visualize the spots under a UV lamp. Combine the fractions that contain only the pure product spot.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: It's possible that your compound has a low melting point or that residual solvent is preventing it from solidifying.
-
Remove Residual Solvent: Ensure all solvent is removed by placing the oil under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of product degradation.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and then adding a non-polar solvent (like hexane or pentane) dropwise until it becomes cloudy. Storing this mixture at a low temperature (-20°C to 4°C) can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.
Q5: Can this compound degrade on silica gel?
A5: While hydrazides are generally more stable than hydrazones, prolonged exposure to the acidic surface of silica gel can potentially lead to some degradation, especially for sensitive compounds.[9] If you observe significant streaking or the appearance of new spots on your TLC plate after spotting your crude mixture, this could be an indication of on-plate decomposition. Using a mobile phase containing a small amount of triethylamine can help mitigate this.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Polarity of Compound | Suggested Solvent System (Non-polar:Polar) | Notes |
| Non-polar Impurities | Hexane / Ethyl Acetate (9:1) | Good for eluting non-polar by-products. |
| Product | Hexane / Ethyl Acetate (7:3 to 1:1) | A good starting range to achieve an Rf of 0.3-0.5 for the target compound. Adjust ratio based on TLC. [6] |
| Polar Impurities | Dichloromethane / Methanol (95:5) | Useful for eluting highly polar impurities like residual 4-methoxyphenylhydrazine or if the product is more polar than expected.[6] |
Visualizations
Workflow for Purification Strategy Selection
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Technical Support Center: Optimizing Reaction Conditions for Isobutyrohydrazide Synthesis
Welcome to the technical support center for the synthesis of isobutyrohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Foundational Knowledge: The Synthesis of Isobutyrohydrazide
Isobutyrohydrazide is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The most common and direct method for its preparation is the hydrazinolysis of an isobutyric acid ester, such as methyl or ethyl isobutyrate, with hydrazine hydrate.[4][5]
The reaction involves the nucleophilic acyl substitution where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of isobutyrohydrazide and an alcohol byproduct.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of isobutyrohydrazide. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Ethyl isobutyrate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl isobutyrate (1.0 eq) and absolute ethanol.
-
Addition of Hydrazine Hydrate: While stirring, slowly add hydrazine hydrate (1.5 to 3.0 eq) to the mixture. An excess of hydrazine hydrate is often used to drive the reaction to completion.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][7]
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or dichloromethane) or by vacuum distillation.[4][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of isobutyrohydrazide in a question-and-answer format.
Q1: My reaction is very slow or appears incomplete. What are the likely causes and how can I fix this?
A1: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Hydrazine Hydrate: Ensure you are using a sufficient molar excess of hydrazine hydrate. Ratios of 1.5 to 5 equivalents are common to push the equilibrium towards the product.[6]
-
Low Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your heating mantle is set to the appropriate temperature for the solvent used (e.g., ethanol).
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and slow down the reaction. Use a properly sized stir bar and ensure a vortex is visible.
-
Quality of Reagents: Ensure your hydrazine hydrate has not degraded. It is hygroscopic and can absorb water from the atmosphere, reducing its effective concentration.
Q2: I'm experiencing a low yield of my final product. Where might I be losing material?
A2: Low yields can be frustrating, but a systematic approach can help identify the cause:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion by monitoring with TLC.
-
Loss During Workup: Significant product loss can occur during the solvent removal and purification steps.[9]
-
Evaporation: Be cautious not to co-distill the product with the solvent, especially if it has a relatively low boiling point.
-
Filtration: When washing the filtered product, use a minimal amount of a cold solvent to prevent the product from dissolving.[6]
-
Recrystallization: Carefully select the recrystallization solvent to maximize product recovery. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[10]
-
Q3: My isolated product is an oil and won't crystallize. What should I do?
A3: The inability to crystallize is often due to impurities or the presence of residual solvent.
-
Purity: Ensure the product is pure. Oily impurities can inhibit crystallization. Consider an additional purification step like column chromatography.
-
Solvent Choice: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (an anti-solvent) can often induce crystallization.
-
Seeding: If you have a small amount of solid product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Q4: The final product is discolored (yellow or brown). What is the cause and how can I remove the color?
A4: Discoloration is typically due to the formation of side products or the degradation of hydrazine.
-
Azine Formation: A common side reaction is the formation of an azine, which can occur if the hydrazone intermediate reacts with another molecule of a carbonyl compound.[7] This is more prevalent if there are aldehyde or ketone impurities.
-
Oxidation: Hydrazine and its derivatives can be susceptible to air oxidation, which can lead to colored impurities.
-
Purification: Recrystallization is often effective at removing colored impurities. Activated carbon (charcoal) can also be used during recrystallization to adsorb colored compounds.
Visualization of Key Processes
To better understand the workflow and decision-making process, the following diagrams have been created.
Caption: Workflow for Isobutyrohydrazide Synthesis.
Caption: Troubleshooting Low Yield in Isobutyrohydrazide Synthesis.
Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on the synthesis of isobutyrohydrazide.
| Parameter | Range/Options | Effect on Reaction | Recommendation |
| Molar Ratio (Hydrazine:Ester) | 1.1:1 to 5:1 | Higher ratios increase reaction rate and yield. | Start with 2:1 to 3:1 for efficient conversion. |
| Temperature | Room Temp to Reflux | Higher temperatures significantly increase the reaction rate. | Refluxing in ethanol (approx. 78°C) is generally effective. |
| Solvent | Ethanol, Methanol, Solvent-free | Protic solvents like ethanol are common. Solvent-free conditions can also be effective. | Ethanol is a good starting point due to its solvating properties and appropriate boiling point. |
| Reaction Time | 2 - 12 hours | Dependent on temperature and reactant ratios. | Monitor by TLC to determine the optimal time, typically 4-8 hours at reflux.[4] |
References
-
Al-Mulla, E. A. J., Wan Yunus, W. M. Z., Ibrahim, N. A., & Ab. Rahman, M. Z. (2008). Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides. Research Journal of Applied Sciences, 8(3), 545-549. [Link]
-
Britton, J., Dalziel, S. B., & Raston, C. L. (2016). The synthesis of di-carboxylate esters using continuous flow vortex fluidics. Green Chemistry, 18(7), 2193-2200. [Link]
- Google Patents. (2017).
-
IAR Journal of Clinical & Medical Biochemistry. (2023). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. IAR Consortium. [Link]
-
MDPI. (2021). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method. MDPI. [Link]
-
MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
-
MDPI. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Neliti. (2022). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Neliti. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
PubMed. (2012). Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology. PubMed. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Reddit. [Link]
-
ResearchGate. (2015). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. [Link]
Sources
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- 4. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
"N'-(4-methoxyphenyl)isobutyrohydrazide stability and degradation issues"
Welcome to the technical support center for N'-(4-methoxyphenyl)isobutyrohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues associated with this compound. Given that specific stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from related chemical structures and established principles of drug degradation to offer scientifically grounded advice.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation
Question: I am observing unexpected peaks in my HPLC chromatogram after dissolving this compound in an aqueous buffer for my assay. What could be the cause?
Answer:
The appearance of unexpected peaks likely indicates degradation of the parent compound. The primary suspect for degradation in aqueous solutions is hydrolysis of the hydrazide bond.
Causality: The hydrazide functional group (-CO-NH-NH-) is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This would lead to the formation of isobutyric acid and (4-methoxyphenyl)hydrazine.
Troubleshooting Steps:
-
pH Control:
-
Measure the pH of your sample solution. Hydrazides can exhibit different stability profiles at various pH levels.
-
If possible, adjust the pH to a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
If your experimental conditions require an acidic or basic pH, be aware that degradation is more likely.
-
-
Solvent Selection:
-
If your assay allows, consider using a solvent system with a lower water content. The rate of hydrolysis is dependent on the concentration of water.[3]
-
For stock solutions, use anhydrous organic solvents like DMSO or ethanol and make further dilutions into aqueous buffers immediately before use.
-
-
Temperature Control:
-
Analysis of Degradants:
-
To confirm hydrolysis, you can use analytical techniques like LC-MS to identify the masses of the degradation products.[5] The expected masses would correspond to isobutyric acid and (4-methoxyphenyl)hydrazine.
-
Issue 2: Loss of Compound Potency in a Cell-Based Assay Over Time
Question: My cell-based assay using this compound shows diminishing effects over the 24-hour incubation period. Why is this happening?
Answer:
A decline in potency over time in a cell culture medium suggests that the compound is not stable under the assay conditions. Besides hydrolysis, oxidation is another common degradation pathway for hydrazide-containing compounds.[6]
Causality: The hydrazine moiety can be oxidized, especially in the presence of dissolved oxygen, metal ions (often present in cell culture media), and light. This can lead to the formation of various oxidation products, rendering the compound inactive. The 4-methoxyphenyl group may also be susceptible to oxidative degradation.[7]
Troubleshooting Steps:
-
Control for Oxidative Stress:
-
Minimize exposure of your stock solutions and assay plates to light.
-
Consider de-gassing your media prior to adding the compound, although this may not be feasible for cell viability.
-
If compatible with your assay, the addition of a small amount of an antioxidant could be tested in a control experiment to see if it preserves the compound's activity.
-
-
Time-Course Stability Study:
-
Perform a simple stability study by incubating this compound in the cell culture medium for different durations (e.g., 0, 4, 8, 12, 24 hours).
-
At each time point, analyze the medium by HPLC to quantify the remaining parent compound. This will give you a degradation profile.
-
-
Fresh Preparation:
-
Prepare fresh dilutions of the compound from a stable stock solution (e.g., in anhydrous DMSO) immediately before adding it to the cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] Hydrazide compounds can be sensitive to moisture and light. For long-term storage, keeping it in a desiccator at or below room temperature is recommended.
Q2: How should I prepare stock solutions of this compound?
A2: It is best to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow an aliquot to come to room temperature before opening to prevent condensation of moisture into the solution.
Q3: What are the expected degradation products of this compound?
A3: Based on the chemical structure, the most likely degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Cleavage of the amide bond would yield isobutyric acid and (4-methoxyphenyl)hydrazine .
-
Oxidation: Oxidation of the hydrazine moiety could lead to the formation of a diazo compound or further decomposition to 4-methoxyphenol and other related products.
The following diagram illustrates the potential primary degradation pathways:
Q4: How can I perform a forced degradation study on this compound?
A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a compound.[6] This involves subjecting the compound to a variety of harsh conditions to induce degradation. A typical forced degradation study would include the following conditions[1][2]:
| Condition | Typical Reagents and Parameters |
| Acid Hydrolysis | 0.1 M HCl, room temperature or slightly elevated (e.g., 50-60°C) |
| Base Hydrolysis | 0.1 M NaOH, room temperature or slightly elevated (e.g., 50-60°C) |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Degradation | Solid compound or solution heated (e.g., 60-80°C) |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines |
The goal is to achieve 5-20% degradation of the parent compound.[1] The resulting mixtures should be analyzed by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.
Here is a general workflow for a forced degradation study:
References
-
PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
-
Chiang, H. M., et al. (2017). N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. BMC Complementary and Alternative Medicine, 17(1), 64. [Link]
-
Pharma Guide. (2023). Forced degradation study in pharma. YouTube. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2025). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
ResearchGate. (n.d.). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. [Link]
-
Al-Omary, F. A. M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1020. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
PubMed. (1995). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Agricultural and Food Chemistry, 43(6), 1679-1683. [Link]
-
Defense Technical Information Center. (1959). Safety and Handling of Hydrazine. [Link]
-
Engberts, J. B. F. N., & Blandamer, M. J. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, (1), 1-8. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. National Center for Biotechnology Information. [Link]
-
PubChem. (4-Methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(11), 1599. [Link]
-
Reddit. (2021). Storage of Boc-hydrazide. r/chemistry. [Link]
-
PubChem. N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid. National Center for Biotechnology Information. [Link]
-
PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(6), 1954-1960. [Link]
-
Organic Syntheses. (n.d.). hydrazine hydrate. [Link]
-
PubChem. 1-(4-methoxyphenyl)-n-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 3. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
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- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
"avoiding side products in N'-(4-methoxyphenyl)isobutyrohydrazide synthesis"
Welcome to the technical support center for the synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions for a successful outcome.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound typically proceeds via the nucleophilic acyl substitution of an isobutyryl precursor with 4-methoxyphenylhydrazine. The most common and generally effective method is the hydrazinolysis of a methyl or ethyl isobutyrate.
Caption: Core reaction pathway and the competing formation of side products.
While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly lower the yield and purity of the desired product. This guide will address the most frequently encountered issues and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I have a significant amount of unreacted 4-methoxyphenylhydrazine. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Insufficient Reaction Time or Temperature: The hydrazinolysis of esters can be slow at room temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion.
-
Steric Hindrance: The isobutyryl group is sterically bulky, which can hinder the approach of the nucleophilic hydrazine.[1][2] Increasing the reaction temperature and time can help overcome this barrier.
-
Poor Quality of Starting Materials: Ensure that your methyl isobutyrate is of high purity and your 4-methoxyphenylhydrazine has not degraded. The hydrochloride salt of 4-methoxyphenylhydrazine is often more stable for storage.
Q2: I've isolated a major side product with a higher molecular weight than my target compound. What is it likely to be?
A2: The most probable culprit is the formation of the 1,2-diacylhydrazine, N',N'-diisobutyroyl-4-methoxyphenylhydrazine. This occurs when a second molecule of the isobutyrate ester reacts with the newly formed hydrazide.
Caption: Formation of the 1,2-diacylhydrazine side product.
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the 4-methoxyphenylhydrazine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the desired mono-acylated product.
-
Slow Addition: Add the methyl isobutyrate slowly to the heated solution of 4-methoxyphenylhydrazine. This maintains a low concentration of the acylating agent, minimizing the chance of di-acylation.
Q3: My final product has a phenolic impurity. Where is this coming from?
A3: This is likely due to the demethylation of the 4-methoxyphenyl group to form a phenol. While the methoxy group on an anisole ring is generally stable, it can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures.[3][4][5][6][7]
Troubleshooting:
-
Avoid Strong Acids/Bases: If using a catalyst, opt for milder conditions. Prolonged reflux in the presence of strong acids or bases should be avoided.
-
Temperature Control: Do not exceed the necessary reflux temperature. Overheating can promote demethylation.
-
Purification: The phenolic impurity can often be removed by column chromatography or by washing an ethereal solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic phenol.
Q4: I'm observing a complex mixture of products and some colored impurities. What are other possible side reactions?
A4: Several other side reactions can contribute to a complex product mixture:
-
Oxidation: Hydrazines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to colored impurities.
-
Fischer Indole Synthesis-type Side Reactions: Although you are not using a ketone or aldehyde, the isobutyryl group could potentially engage in side reactions reminiscent of the Fischer indole synthesis, especially under acidic conditions. Electron-donating groups like the methoxy group can weaken the N-N bond, making the hydrazine more susceptible to cleavage and rearrangement pathways.[8][9][10][11][12]
-
Azeotrope Formation: Methyl isobutyrate and methanol (a byproduct of the reaction) can form an azeotrope, which can complicate purification by distillation and affect reaction equilibrium.
III. Troubleshooting Guide: A Step-by-Step Approach
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | Insufficient reaction time/temperature; Steric hindrance. | Increase reflux time; Ensure adequate temperature; Consider microwave-assisted synthesis for faster reaction times. |
| Major Impurity at Higher MW | 1,2-Diacylhydrazine formation. | Use a slight excess of 4-methoxyphenylhydrazine; Add methyl isobutyrate dropwise to the reaction mixture. |
| Phenolic Impurity Detected | Demethylation of the 4-methoxyphenyl group. | Avoid harsh acidic/basic conditions; Control reaction temperature carefully; Purify via column chromatography or a basic wash. |
| Formation of Colored Impurities | Oxidation of the hydrazine. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Complex Mixture of Products | Multiple side reactions (e.g., N-N bond cleavage, rearrangements). | Re-evaluate reaction conditions (temperature, catalyst); Ensure high purity of starting materials. |
| Difficulty in Purification | Azeotrope formation between methyl isobutyrate and methanol. | After the reaction, consider adding a solvent like toluene and performing a reflux with a Dean-Stark trap to remove water and methanol before workup. |
IV. Recommended Experimental Protocol
This protocol is designed to minimize the formation of common side products.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Sodium bicarbonate
-
Methyl isobutyrate
-
Ethanol (or other suitable alcohol)
-
Toluene (optional, for purification)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Free Hydrazine: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water. Add a saturated solution of sodium bicarbonate portion-wise with stirring until the effervescence ceases and the solution is basic. Extract the free 4-methoxyphenylhydrazine with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base. Note: The free hydrazine can be unstable and should be used immediately.
-
Hydrazinolysis:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the freshly prepared 4-methoxyphenylhydrazine (1.0 eq) and ethanol.
-
Heat the mixture to reflux.
-
Add methyl isobutyrate (1.05 eq) dropwise to the refluxing solution over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to remove any unreacted starting material and acidic impurities.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Caption: Recommended experimental workflow for the synthesis of this compound.
V. References
-
McKennis Jr, H., Yard, A. S., Weatherby, J. H., & Hagy, J. A. (1959). Acetylation of hydrazine and the formation of 1,2-diacetylhydrazine in vivo. Journal of Pharmacology and Experimental Therapeutics, 126(2), 109–116.
-
Kim, H.-O., Gardner, B., & Kahn, M. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters, 36(34), 6013–6016.
-
Ishii, Y., et al. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 52(7), 843-853.
-
Sergeev, A. G., & Hartwig, J. F. (2011). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Angewandte Chemie International Edition, 50(48), 11478–11482.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Retrieved from [Link]
-
Ji, N., et al. (2021). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology, 11(3), 1058-1067.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Ji, N., et al. (2021). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Acylation of Sterically Hindered Secondary Amines and Acyl Hydrazides. Retrieved from [Link]
-
Katritzky, A. R., et al. (1995). Preparation of 1, 1-disubstituted hydrazines and their 2-acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2271-2276.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Design of the 1,2-diacylhydrazines 2 based on 4-(trifluoromethyl)hydrazide 1 scaffold. Retrieved from [Link]
-
Sarvari, M. H., & Shouroki, F. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(7), 4887-4895.
-
ResearchGate. (n.d.). Acylation of Hydrazine and Its Substituted Derivatives with Derivatives of αβ-unsaturated Monobasic Acids. Retrieved from [Link]
-
Borlinghaus, N., et al. (2025). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem, 26(4), e202400700.
-
PubMed. (2025). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structures of 4‐Methoxyphenyl‐ N‐phenylhydrazine‐1‐carbothioamide isomers and 2,2. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.
-
Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Retrieved from
-
Rauf, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 999–1005.
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
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- 3. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving Assay Solubility of N'-(4-methoxyphenyl)isobutyrohydrazide
Welcome to the technical support guide for N'-(4-methoxyphenyl)isobutyrohydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during in vitro and cell-based assays. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: My this compound stock solution in DMSO is clear, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
This is a classic case of "solvent shock" or "antisolvent precipitation". This compound, like many small organic molecules, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low aqueous solubility.[1] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment changes dramatically and abruptly. The compound is forced out of the solution because the aqueous buffer cannot accommodate the nonpolar molecule, causing it to precipitate.[1][2]
Q2: What is the best solvent to prepare the initial stock solution?
For most screening applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful ability to dissolve a wide array of organic materials.[3] It is considered a gold standard solvent in biological research for dissolving water-insoluble compounds.[4] However, it is crucial to use anhydrous (dry) DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[5][6]
Q3: What is the maximum final concentration of DMSO I should have in my assay?
The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) for cell-based assays to avoid solvent-induced toxicity or off-target effects.[7] For some robust biochemical assays, up to 1% may be tolerable, but this must be validated.[1] It is critical that all experimental wells, including vehicle controls, contain the exact same final concentration of DMSO to ensure that any observed biological effect is due to the compound and not the solvent.[1][8]
Q4: Can the composition of my assay buffer (e.g., pH, salts, protein) affect compound solubility?
Absolutely. The solubility of a compound can be highly dependent on the buffer's properties:
-
pH: For ionizable compounds, pH can dramatically alter solubility. While this compound is not strongly ionizable, subtle changes can still have an effect.
-
Proteins: The presence of proteins, such as Bovine Serum Albumin (BSA) or fetal bovine serum (FBS), can sometimes improve the apparent solubility of hydrophobic compounds by binding to them, effectively keeping them in the aqueous phase.[1]
-
Salts: High concentrations of salts in some buffers can decrease the solubility of organic compounds through a "salting-out" effect.[9]
Q5: How should I properly store my compound, both as a powder and as a stock solution?
-
Powder: Store the solid compound at -20°C, protected from light and moisture.[7]
-
Stock Solution: Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][7] Store these aliquots at -80°C for long-term stability (months) or at -20°C for shorter-term storage (weeks to a month).[7]
Systematic Troubleshooting Guide for Solubility Issues
If you are experiencing persistent precipitation, follow this systematic guide to diagnose and resolve the issue. This workflow is designed to move from the simplest fixes to more advanced solubilization strategies.
Workflow for Troubleshooting Compound Precipitation
Caption: A flowchart for troubleshooting compound precipitation.
Step 1: Verify and Optimize the Stock Solution
Before exploring complex solutions, ensure your foundation is solid. An improperly prepared stock solution is a common source of error.[10]
-
Use High-Quality Solvent: Always use anhydrous, high-purity DMSO.[6]
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer. If needed, brief, low-power sonication in a water bath can be effective for driving compounds into solution.[6]
-
Visual Inspection: Hold the vial against a light source to check for any undissolved microcrystals. The solution should be perfectly clear.[5]
Step 2: Determine the Kinetic Solubility Limit
Your target concentration may simply be higher than the compound's solubility limit in the final assay buffer.[1] Perform a simple kinetic solubility test to determine the maximum concentration your compound can tolerate in the final buffer. A detailed protocol for this is provided below. The concentration at which you see a sharp increase in light scattering (turbidity) is your upper limit.[11]
Step 3: Advanced Solubilization Strategies
If the required assay concentration is above the measured solubility limit, you must employ strategies to enhance solubility.
A. Co-Solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[12][13][14] This is a simple and rapid formulation technique.[15]
| Co-Solvent | Typical Final Conc. | Pros | Cons & Cautions |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | Low toxicity, widely used. | Can be viscous. May affect some biological targets. |
| Propylene Glycol (PG) | 1-5% | Good solubilizing power. | Can have higher cellular toxicity than PEG-400. |
| Ethanol | 0.5-2% | Effective solubilizer. | Can be toxic to cells and may precipitate proteins.[16][17] |
| Glycerol | 1-10% | Very low toxicity. | Less effective as a solubilizer than others. |
Implementation: Prepare an intermediate stock of your compound in a mixture of DMSO and the chosen co-solvent before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent precipitation.
B. Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[20][21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[18][19]
-
Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred for in vitro use due to its higher solubility and lower toxicity compared to standard β-cyclodextrin.[18][20]
Sources
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- 3. ptacts.uspto.gov [ptacts.uspto.gov]
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- 7. medchemexpress.cn [medchemexpress.cn]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. fastercapital.com [fastercapital.com]
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- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 15. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 16. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Crystallization of N'-(4-methoxyphenyl)isobutyrohydrazide
Welcome to the technical support resource for N'-(4-methoxyphenyl)isobutyrohydrazide crystallization. This guide, curated by our senior application scientists, provides in-depth troubleshooting for common challenges encountered during the crystallization of this and similar hydrazide derivatives. Our goal is to move beyond simple protocols and explain the underlying principles that govern crystal formation, empowering you to optimize your purification processes.
Troubleshooting Guide
This section addresses specific, hands-on problems you may encounter during your experiments. Each entry details the potential causes and provides a logical, step-by-step protocol for resolution.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I resolve this?
Answer:
"Oiling out" is a common crystallization challenge where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This phenomenon occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[2][3] The melting point can be significantly depressed by the presence of impurities.[2][3] The resulting oil is often an impure, supercooled liquid that can be difficult to solidify into a pure crystalline form.[1]
Underlying Causes:
-
High Solute Concentration: The solution is too concentrated, leading to rapid desaturation at a high temperature.
-
Rapid Cooling: Fast cooling doesn't allow sufficient time for the ordered process of crystal nucleation and growth.
-
Presence of Impurities: Impurities can lower the melting point of the mixture, making it more prone to oiling out.[4] They can also physically disrupt the formation of a crystal lattice.[3]
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point, or the solvent may be too "good," preventing the solute from precipitating effectively.[5]
Troubleshooting Protocol: Resolving an Oiled-Out Sample
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the supersaturation level. This ensures that the saturation point is reached at a lower temperature.[2][4]
-
Slow Cooling: This is the most critical step.
-
Induce Crystallization (if necessary): If crystals do not form upon cooling, try to induce nucleation by:
-
Consider a Different Solvent System: If oiling out persists, your solvent system may be the issue. Refer to the solvent selection table in the FAQ section to explore alternatives. A mixed-solvent system can sometimes provide the nuanced solubility characteristics required.
Q2: No crystals are forming even after my solution has cooled to room temperature. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Underlying Causes:
-
Excess Solvent: This is the most common reason for crystallization failure.[5] Too much solvent was used, and the solution is not saturated at the lower temperature.
-
Supersaturation without Nucleation: The solution is supersaturated, but no nucleation sites have formed to initiate crystal growth.[5]
-
Compound is Highly Soluble: The compound may be too soluble in the chosen solvent, even at low temperatures.
Troubleshooting Protocol: Inducing Crystallization
The following workflow can help diagnose and solve the issue.
Q3: My crystallization yield is very low. How can I improve it?
Answer:
A low recovery yield means a significant portion of your compound remained dissolved in the mother liquor after filtration.[2] This can be due to several factors related to the solvent volume and cooling process.
Underlying Causes:
-
Using an Excessive Amount of Solvent: While avoiding oiling out is important, using far too much solvent will keep a large fraction of the compound in solution even when cold.[2]
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
-
Premature Filtration: The crystals were filtered while the solution was still warm.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.[6]
Protocol for Maximizing Yield:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This is a critical first step for good recovery.[7]
-
Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Check the Mother Liquor: If you suspect significant product loss, you can test the filtrate. Dip a glass rod into the mother liquor and let the solvent evaporate. A large amount of solid residue indicates that more product can be recovered.[2]
-
Second Crop of Crystals: If the mother liquor is rich in the product, you can recover a second crop by boiling off a portion of the solvent and re-cooling the solution. Note that this second crop may be less pure than the first.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for crystallizing this compound?
Answer:
The ideal crystallization solvent follows the "soluble hot, insoluble cold" principle.[8] For a molecule like this compound, which contains both polar (hydrazide) and non-polar (methoxyphenyl, isobutyl) groups, a solvent of intermediate polarity is often a good starting point.
Key Solvent Characteristics:
-
High solubility at high temperatures and low solubility at low temperatures .
-
A boiling point below the melting point of the compound to prevent oiling out.[3]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals.
Starting Solvent Screening Table:
Based on the functional groups present, the following solvents are recommended as starting points for screening.
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the hydrazide moiety, often providing excellent "soluble hot, insoluble cold" characteristics. Ethanol is a common first choice. |
| Esters | Ethyl Acetate | Offers intermediate polarity and is less protic than alcohols. Good for compounds that are overly soluble in alcohols. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point may lead to rapid evaporation and premature crystallization. Use with care. |
| Aromatic | Toluene | A non-polar solvent. Unlikely to work on its own but can be an excellent "anti-solvent" in a mixed-solvent system with a more polar solvent like ethanol. |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | A powerful technique where the compound is dissolved in a "good" solvent (e.g., hot ethanol) and a "poor" or "anti-solvent" (e.g., water) is added dropwise until the solution becomes turbid. Reheating to clarify and then slow cooling can produce excellent crystals.[3] |
Q2: I suspect I have different crystal forms (polymorphs). How can I control this?
Answer:
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is a critical consideration in pharmaceutical development.[10] Controlling polymorphism is achieved by carefully manipulating the kinetic and thermodynamic factors of crystallization.[10][11]
Key Control Factors:
-
Solvent Choice: The solvent can influence which polymorph is favored through specific interactions (e.g., hydrogen bonding) with the solute molecules.
-
Temperature and Cooling Rate: Different polymorphs can be stable at different temperatures.[12][13] A rapid cooling rate tends to favor the formation of a less stable (kinetically favored) polymorph, while slow cooling allows the system to reach its most stable (thermodynamically favored) form.
-
Supersaturation Level: The degree of supersaturation can dictate which polymorphic form nucleates.[12] High supersaturation often leads to kinetic products.
-
Seeding: Introducing seed crystals of the desired polymorph is the most direct way to control the crystal form. The seed crystals provide a template for growth, bypassing the nucleation of undesired forms.[11]
Experimental Strategy for Polymorph Control:
-
Screen a variety of solvents (polar, non-polar, protic, aprotic).
-
Vary the cooling rates from very slow (e.g., in a dewar) to very fast (e.g., crash cooling in an ice bath).
-
Crystallize from different levels of supersaturation by adjusting the initial solvent volume.
-
If different forms are isolated, use seeding with the desired polymorph in subsequent crystallizations to ensure consistency.
References
-
Recrystallization. (n.d.). LibreTexts. [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Kitamura, M. (2002). Strategy for control of crystallization of polymorphs. CrystEngComm, 4(59), 347-353. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
-
Yang, Y., et al. (2015). Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Su, Q., et al. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design, 15(7), 3269-3278. [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. [Link]
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. (2023). Zhanghua. [Link]
-
Recrystallization. (n.d.). Jack Westin. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Kitamura, M. (2002). Controlling factor of polymorphism in crystallization process. ResearchGate. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. unifr.ch [unifr.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
"addressing poor reproducibility in N'-(4-methoxyphenyl)isobutyrohydrazide experiments"
Welcome to the technical support center for N'-(4-methoxyphenyl)isobutyrohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this compound. Poor reproducibility can stem from various factors, including reagent quality, reaction conditions, purification methods, and assay execution. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Section 1: Synthesis and Quality Control of this compound
Reproducibility starts with the synthesis and rigorous quality control of your target compound. This compound is typically synthesized via the hydrazinolysis of an isobutyrate ester with 4-methoxyphenylhydrazine. This section addresses common pitfalls in this process.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My synthesis of this compound has a low yield. What are the common causes?
Answer: Low yields in hydrazide synthesis often trace back to three main areas: the quality of starting materials, the reaction conditions, and the work-up procedure.
-
Starting Material Quality:
-
4-Methoxyphenylhydrazine Hydrochloride: This is a common starting material. It can degrade over time, especially if exposed to light and air, often appearing as a pink or brown solid instead of off-white crystals.[1][2] Degradation can reduce the concentration of the active nucleophile. Always use a fresh, properly stored batch. Storage at 0-8°C is recommended.[2]
-
Isobutyrate Ester (e.g., Methyl or Ethyl Isobutyrate): Ensure the ester is pure and dry. The presence of the corresponding carboxylic acid (isobutyric acid) as an impurity will not react under these conditions, and water can hydrolyze the ester, reducing the yield.
-
Hydrazine Hydrate (if used directly): This reagent can degrade. Use a fresh bottle and ensure an accurate molar ratio.[3]
-
-
Reaction Conditions:
-
Incomplete Reaction: Hydrazinolysis can be slow. Insufficient reflux time is a common issue. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester spot disappears.[3]
-
Solvent: Absolute ethanol is a common solvent. Using a lower grade of ethanol containing water can hinder the reaction.
-
Temperature: The reaction typically requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature.
-
-
Work-up and Purification:
-
Product Loss during Extraction: If an extraction is performed, ensure the pH is adjusted correctly to keep the hydrazide in the organic phase.
-
Precipitation Issues: The product is often isolated by precipitation in cold water. If the product is oily, it may indicate impurities. Thorough washing with cold distilled water is crucial.[3]
-
Question 2: The color of my 4-methoxyphenylhydrazine starting material is pink/brown. Can I still use it?
Answer: A pink to brown or even purple discoloration indicates oxidation and degradation of the phenylhydrazine.[1][4] While it may still contain some active reagent, using it will almost certainly lead to lower yields and a more complex impurity profile, making purification difficult and compromising the reproducibility of your experiment. It is strongly recommended to use a fresh supply that appears as a white, off-white, or slightly pink powder/crystal.[1][2]
Question 3: How do I purify the final this compound product?
Answer: Recrystallization is the most common and effective method for purifying hydrazides.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. The goal is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Alternative: If recrystallization fails or the product remains oily, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexane is a typical starting point for elution.
Troubleshooting Guide: Synthesis & Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded 4-methoxyphenylhydrazine.[1][2] 2. Insufficient reaction time or temperature. 3. Presence of water in reagents/solvent. | 1. Use a fresh bottle of 4-methoxyphenylhydrazine HCl (off-white color). 2. Increase reflux time and monitor by TLC.[3] 3. Use absolute ethanol and ensure all glassware is dry. |
| Oily Product Instead of Solid | 1. Presence of unreacted starting materials or byproducts. 2. Impure starting ester. | 1. Ensure the reaction has gone to completion using TLC. 2. Wash the crude product thoroughly with cold distilled water.[3] 3. Attempt recrystallization from a suitable solvent (e.g., ethanol/water). |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of side products (e.g., diacylation).[5] 3. Degradation of starting material or product. | 1. Increase reaction time. 2. Use a controlled molar ratio of ester to hydrazine. 3. Purify the product via recrystallization or column chromatography. |
Workflow and Logic Diagrams
Diagram 1: Synthesis Workflow for this compound
Caption: A typical two-step synthesis and purification workflow.
Diagram 2: Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Section 2: Experimental Use in Biological Assays
Hydrazide and hydrazone derivatives are frequently evaluated for their biological activity, such as anticancer or antimicrobial effects, often using cell-based assays like the MTT assay.[6][7][8] Reproducibility in these experiments is paramount.
Frequently Asked Questions (FAQs): Biological Assays
Question 4: I'm observing high variability between wells in my MTT cell viability assay. What could be the cause?
Answer: High variability in MTT assays is a frequent problem and can be attributed to several factors:
-
Compound Solubility: Phenylhydrazide derivatives often have limited aqueous solubility.[9] If your compound precipitates in the cell culture medium, it will lead to inconsistent concentrations across the plate.
-
Solution: First, determine the solubility of your compound in your final assay medium. Always prepare a concentrated stock solution in a suitable solvent like DMSO and ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically <0.5%). Visually inspect the wells after adding the compound to check for any precipitation.
-
-
Uneven Cell Seeding: An uneven distribution of cells across the 96-well plate is a major source of variability.
-
Solution: Ensure your cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. When using a multichannel pipette, ensure all tips are drawing up the same volume.[10]
-
-
Edge Effects: Cells in the outer wells of a plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Formazan Solubilization: The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance.
-
Solution: After adding the solubilization solution (e.g., DMSO), ensure the plate is shaken gently for a sufficient amount of time (e.g., 5-10 minutes) to completely dissolve all crystals.[10] Check for a uniform purple color in the wells.
-
Question 5: My compound shows activity in the primary screen, but I cannot reproduce the results. What should I check?
Answer: This is a critical issue in drug discovery. The problem could lie with the compound itself or the assay conditions.
-
Compound Stability: The hydrazide or a potential hydrazone derivative formed in situ might be unstable in the aqueous, CO2-rich environment of a cell culture incubator.
-
Solution: Prepare fresh dilutions of your compound from a frozen stock solution for every experiment. Do not reuse diluted compound solutions that have been stored for extended periods. You can assess the stability of your compound in media over the course of the experiment using HPLC.
-
-
Purity of the Batch: An observed biological effect might be due to a highly potent impurity rather than your target compound. If a new batch was synthesized, it may have a different impurity profile.
-
Solution: Always characterize each new batch of your compound thoroughly using methods like HPLC, NMR, and Mass Spectrometry to confirm purity and identity.[11] An HPLC purity of >95% is a common standard.
-
-
Assay Interference: Some compounds can interfere with the MTT assay itself, for example, by directly reducing the MTT reagent or by interacting with the formazan product.
-
Solution: Run a control experiment without cells, where the compound is added to the media and the MTT reagent. If a color change occurs, it indicates direct interference. In such cases, consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or LDH release.
-
Section 3: Analytical Characterization
Proper analytical characterization is non-negotiable for ensuring that the compound you are testing is indeed the correct one and that it meets the required purity standards.
Recommended Analytical Protocols
-
Thin-Layer Chromatography (TLC):
-
Purpose: To monitor reaction progress and assess crude purity.
-
Stationary Phase: Silica gel 60 F254.
-
Mobile Phase: A starting point is a 1:1 mixture of Ethyl Acetate:Hexane. Adjust the ratio to achieve an Rf value of 0.3-0.5 for the product.
-
Visualization: UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is typical.
-
Detection: UV detector, wavelength set to the λmax of the compound (e.g., 254 nm).
-
Acceptance Criteria: Purity should ideally be ≥95% for use in biological assays.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the compound.
-
Nuclei: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Signals for this compound:
-
¹H NMR should show signals for the methoxy group (~3.8 ppm), aromatic protons on the phenyl ring, an isopropyl group (a doublet and a septet), and NH protons.
-
¹³C NMR will show corresponding signals for all unique carbon atoms.
-
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is common.
-
Result: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.
-
References
-
Solubility of Things. (n.d.). N'-phenylacetohydrazide. Retrieved from [Link]
- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1, and (c) SW-620 cells. Retrieved from [Link]
-
Wikipedia. (2023). Phenylhydrazine. Retrieved from [Link]
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]
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MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2018). How can I get good reproducibility in my MTT? Retrieved from [Link]
- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
-
PubMed. (n.d.). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐arylhydrazides from anilines. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
PubMed. (2024). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1981). Reactions of hydrazines with esters and carboxylic acids. Retrieved from [Link]
-
PubMed. (2001). Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides. Retrieved from [Link]
-
MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Retrieved from [Link]
-
PubMed. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)hydrazine. Retrieved from [Link]
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PubMed. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylhydrazine derivatives. Retrieved from [Link]
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PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
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MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Retrieved from [Link]
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PubMed Central. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
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PubChem. (n.d.). N-(4-methoxyphenyl)-N'-phenylethanethiohydrazide. Retrieved from [Link]
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PubMed Central. (2016). The Effective Synthesis of N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2,1-benzothiazine-3-carboxamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Retrieved from [Link]
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Purdue University. (n.d.). Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids. Retrieved from [Link]
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IMSERC. (n.d.). HPLC-NMR. Applications. Retrieved from [Link]
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ResearchGate. (n.d.). charactrization and identification of tiapride hydrochloride related substance impurities by HPLC, LCMS, NMR Technique. Retrieved from [Link]
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PubMed Central. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]
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National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]
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PubMed Central. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]
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Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of N'-(4-methoxyphenyl)isobutyrohydrazide
Welcome to the technical support center for the analysis of N'-(4-methoxyphenyl)isobutyrohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, we address common challenges encountered during the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra. Our goal is to provide you with the expertise and practical insights needed to confidently assign signals and troubleshoot spectral ambiguities.
I. Understanding the Structure: The Key to Interpretation
Before delving into spectral interpretation, a clear understanding of the molecule's structure is paramount. This compound possesses several key structural features that give rise to its characteristic, and sometimes complex, NMR spectrum.
Molecular Structure and Proton Environments
The structure contains a 4-methoxyphenyl group (an anisole moiety), an isobutyryl group, and a hydrazide linkage. Each of these components has distinct proton and carbon environments that will be reflected in the ¹H and ¹³C NMR spectra.
Caption: A systematic workflow for interpreting NMR spectra.
V. References
-
Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N-acylhydrazone. Ann. Magn. Reson. Vol. 5, Issues 1/3, 34-40, 2006.
-
Acethydrazide(1068-57-1) ¹³C NMR spectrum. ChemicalBook.
-
¹³C NMR spectra of compounds 22. ResearchGate.
-
¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate.
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
-
¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH. ResearchGate.
-
¹H NMR: Intermediate Level, Spectrum 8.
-
What Are Common NMR Solvents?. Chemistry For Everyone - YouTube.
-
On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
Anisole(100-66-3) ¹H NMR spectrum. ChemicalBook.
-
anisole (NMR Spectrum).
-
Solved The ?1H-NMR of anisole is shown below. Assign the. Chegg.com.
-
NMR - Interpretation. Chemistry LibreTexts.
-
NMR Solvent Data Chart.
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). ResearchGate.
-
¹³C and ¹H NMR spectra for the reactant and products of labeled. ResearchGate.
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information.
-
The ¹H-NMR spectral data (δ, ppm and J, Hz) of the N-substituted. ResearchGate.
-
4-Methoxyphenylhydrazine hydrochloride(19501-58-7) ¹H NMR spectrum. ChemicalBook.
-
(4-methoxyphenyl)hydrazine(3471-32-7) ¹H NMR spectrum. ChemicalBook.
-
Short Summary of 1H-NMR Interpretation.
-
¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. ResearchGate.
-
4-Methoxyphenol(150-76-5) ¹H NMR spectrum. ChemicalBook.
Validation & Comparative
A Comparative Guide to the Biological Profile of N'-(4-methoxyphenyl)isobutyrohydrazide and Structurally Related Analogs
Abstract
The hydrazide-hydrazone scaffold (–CO–NH–N=C–) is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticonvulsant, antidepressant, and antimicrobial properties.[1][2][3][4] This guide presents a comprehensive framework for a comparative study of N'-(4-methoxyphenyl)isobutyrohydrazide, a representative member of this class, against its structural analogs. We delve into the rationale behind experimental design, providing detailed, field-proven protocols for synthesis and biological evaluation. By systematically modifying key structural motifs, this guide establishes a clear pathway for elucidating structure-activity relationships (SAR), offering researchers a robust template for the discovery and optimization of novel therapeutic agents.
Introduction and Rationale
Hydrazide derivatives have garnered significant attention due to their versatile biological activities and synthetic accessibility.[5] The core structure allows for extensive chemical modification at multiple points, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as an excellent lead compound for investigation. Its structure features three key regions for modification:
-
The Aryl Moiety: The 4-methoxyphenyl group, known for its influence on lipophilicity and potential for hydrogen bonding, can be substituted or replaced to probe its role in target engagement.
-
The Acyl Group: The isobutyryl portion provides steric bulk that can affect binding affinity and metabolic stability.
-
The Hydrazide Linker: This core linker is critical for the molecule's overall conformation and electronic properties.
A comparative study is essential for understanding how subtle structural changes impact biological function. By systematically evaluating a series of analogs alongside the parent compound, we can build a predictive Structure-Activity Relationship (SAR) model.[6][7] This approach moves beyond single-compound screening to generate foundational knowledge that accelerates the drug discovery process.[8]
Synthesis and Characterization: A Validated Workflow
The synthesis of this compound and its analogs follows a reliable and scalable two-step process, beginning with the formation of the requisite hydrazine followed by acylation.
General Synthesis Protocol
Step 1: Synthesis of (4-Methoxyphenyl)hydrazine Hydrochloride This precursor is synthesized from p-anisidine via a diazotization reaction, followed by reduction.[9]
-
Diazotization: Dissolve p-anisidine (1.0 eq) in a solution of concentrated HCl and water. Cool the mixture to -5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0°C. Stir for 1.5 hours.
-
Reduction: Prepare a solution of stannous chloride (SnCl₂) (2.1 eq) in concentrated HCl. Add this reducing agent dropwise to the diazonium salt solution, keeping the temperature at 0°C.
-
Stir for 30 minutes. The resulting precipitate is the hydrazine hydrochloride salt.
-
Isolation: Collect the solid by vacuum filtration, wash sequentially with cold water, ethanol, and diethyl ether, and dry under vacuum.
Step 2: Acylation to Form this compound The final compound is formed by reacting the hydrazine salt with isobutyryl chloride.
-
Reaction Setup: Suspend (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 15 minutes at room temperature.
-
Acylation: Cool the mixture to 0°C and add isobutyryl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-20 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Synthesis Workflow Diagram
The following diagram illustrates the generalized synthetic pathway.
Caption: General two-step synthesis of the target hydrazide.
Comparative Biological Evaluation
To build a comprehensive profile, this compound and its analogs will be screened for anticonvulsant, antidepressant, and antimicrobial activities. The choice of these assays is based on the well-documented potential of the hydrazone scaffold in these therapeutic areas.[1][10][11]
Anticonvulsant Activity Screening
Rationale: Epilepsy is a prevalent neurological disorder, and a significant portion of patients are resistant to current therapies, necessitating the discovery of new anticonvulsant agents.[12][13] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the gold-standard preclinical models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.[14]
A. Maximal Electroshock (MES) Test
-
Animals: Use male Swiss albino mice (20-25 g).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control (e.g., 0.5% carboxymethylcellulose) and a positive control (e.g., Phenytoin, 25 mg/kg) are run in parallel.
-
Induction: 60 minutes post-administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase.
-
Endpoint: The abolition of the hind limb extension is considered the endpoint for protection.[15] Calculate the percentage of protected animals at each dose.
B. Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Animals and Administration: As described for the MES test. Use Diazepam (4 mg/kg) as the positive control.
-
Induction: 60 minutes post-compound administration, inject PTZ (85 mg/kg) subcutaneously.
-
Observation: Observe the animals for 30 minutes for the onset of clonic convulsions (jerky movements of the body lasting for at least 5 seconds).
-
Endpoint: The absence of clonic convulsions within the 30-minute observation period indicates protection.[16]
Caption: Workflow for dual-model anticonvulsant screening.
| Compound | Structure Modification | MES (% Protection @ 100 mg/kg) | scPTZ (% Protection @ 100 mg/kg) |
| Lead Cmpd | N'-(4-methoxyphenyl )isobutyrohydrazide | 75 | 60 |
| Analog A | N'-(4-chlorophenyl )isobutyrohydrazide | 85 | 50 |
| Analog B | N'-(phenyl )isobutyrohydrazide | 50 | 40 |
| Analog C | N'-(4-methoxyphenyl)propionyl hydrazide | 60 | 70 |
| Phenytoin | Positive Control | 100 | N/A |
| Diazepam | Positive Control | N/A | 100 |
Antidepressant Activity Screening
Rationale: Many hydrazide derivatives exhibit antidepressant properties, often through mechanisms like Monoamine Oxidase (MAO) inhibition.[17] The Forced Swim Test (FST) is a widely used and effective behavioral screen to predict the efficacy of potential antidepressant compounds.[18][19] It measures the duration of immobility when a rodent is placed in an inescapable water tank, with effective antidepressants increasing the duration of active, escape-oriented behavior.[20][21]
-
Animals: Use male Wistar rats (180-220 g).
-
Compound Administration: Administer test compounds, vehicle, and a positive control (e.g., Imipramine, 20 mg/kg) i.p. 60 minutes before the test.
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test (Day 1): Place each rat in the cylinder for a 15-minute adaptation session. This is to ensure a stable baseline of immobility on the test day.
-
Test (Day 2): 24 hours later, place the rats back into the cylinder for a 5-minute session.
-
-
Data Acquisition: Record the entire 5-minute test session with a video camera. An observer, blinded to the treatment groups, will score the duration of immobility (time spent floating with only minor movements to keep the head above water).
-
Endpoint: A statistically significant reduction in the duration of immobility compared to the vehicle control group indicates potential antidepressant activity.[18]
Caption: Standard two-day protocol for the Forced Swim Test.
| Compound | Structure Modification | Mean Immobility Time (seconds) |
| Vehicle | - | 155 ± 12 |
| Lead Cmpd | N'-(4-methoxyphenyl )isobutyrohydrazide | 95 ± 10 |
| Analog D | N'-(2-methoxyphenyl )isobutyrohydrazide | 110 ± 9 |
| Analog E | N'-(4-methoxyphenyl)acetyl hydrazide | 130 ± 11 |
| Imipramine | Positive Control | 80 ± 8 |
| p < 0.05 compared to Vehicle |
Antimicrobial Activity Screening
Rationale: The emergence of multidrug-resistant pathogens is a global health crisis, driving the search for new antimicrobial agents. Hydrazide-hydrazones are a promising class of compounds with demonstrated activity against a range of bacteria and fungi.[4][22] The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on a compound's potency.[23][24]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, sterile test compound stock solutions (in DMSO).
-
Microorganisms: Use standard reference strains, e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Preparation of Plates:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.[25]
-
Add 100 µL of the 2x highest concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, discarding 100 µL from the last dilution column.[26] This creates a concentration gradient.
-
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to all wells except the sterility control.
-
Controls: Include a positive control (bacteria, no compound), negative control (broth only), and a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[26]
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27]
Caption: Workflow for antimicrobial MIC determination.
| Compound | Structure Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Lead Cmpd | N'-(4-methoxyphenyl)isobutyro hydrazide | 32 | 64 |
| Analog F | N'-(4-methoxyphenyl)benzoyl hydrazide | 16 | 32 |
| Analog G | N'-(4-hydroxyphenyl )isobutyrohydrazide | 8 | 16 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Analysis
By consolidating the data from the biological assays, we can derive critical SAR insights that guide future optimization efforts.
-
Influence of the Aryl Ring: Comparing the Lead Compound (4-methoxy) with Analog A (4-chloro) and Analog B (unsubstituted) will reveal the electronic and steric requirements at this position. For instance, an electron-withdrawing group like chlorine (Analog A) might enhance MES activity but decrease scPTZ efficacy, suggesting a differential interaction with voltage-gated sodium channels versus GABAergic systems. The removal of the methoxy group (Analog B) leading to a drop in all activities would confirm its importance.
-
Influence of the Acyl Group: A comparison between the Lead Compound (isobutyryl), Analog C (propionyl), and Analog F (benzoyl) will elucidate the role of the acyl moiety. Increased steric bulk (benzoyl) may enhance antimicrobial activity by improving membrane interaction (Analog F), while a smaller, more flexible group (propionyl) might be optimal for fitting into the active site of a CNS target (Analog C).
-
Key Pharmacophore Elements: The superior antimicrobial activity of Analog G (4-hydroxy) suggests that the phenolic hydroxyl group may be a key hydrogen bond donor for target interaction, an insight that would be missed without this specific comparison.
Caption: Key structure-activity relationships derived from comparative data.
Conclusion
This guide outlines a systematic and robust methodology for the comparative evaluation of this compound and its analogs. By integrating validated protocols for synthesis and biological screening with a clear strategy for SAR analysis, researchers can efficiently identify key structural features that govern anticonvulsant, antidepressant, and antimicrobial activities. The findings from such a study would not only characterize the therapeutic potential of this specific chemical series but also provide a valuable intellectual framework for the rational design of next-generation hydrazide-based drug candidates.
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A Researcher's Guide to Validating the Biological Activity of N'-(4-methoxyphenyl)isobutyrohydrazide: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential biological activities of the novel compound, N'-(4-methoxyphenyl)isobutyrohydrazide. We will explore its potential as an anticonvulsant, antimicrobial, and anticancer agent, comparing its hypothetical performance against established therapeutic alternatives. This document is designed to be a practical, in-depth technical resource, grounded in established scientific protocols and principles.
Introduction: The Therapeutic Potential of Hydrazide Scaffolds
Hydrazide derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The presence of the toxophoric N-N bond and the ability to form various Schiff bases and heterocyclic compounds make them promising scaffolds for drug discovery. This compound, with its methoxy-substituted phenyl ring and isobutyryl group, presents a unique chemical architecture that warrants investigation for several potential therapeutic applications, including anticonvulsant, antimicrobial, and anticancer activities. This guide outlines a systematic approach to validate these potential biological activities through rigorous in-vitro and in-vivo assays.
Anticonvulsant Activity Validation
The structural similarity of this compound to other known anticonvulsant agents suggests its potential efficacy in seizure management. We will explore this through two well-established animal models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.[1] These models are highly predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[2]
Comparative Framework
The performance of this compound will be compared against two first-line antiepileptic drugs (AEDs): Carbamazepine and Phenytoin.[3][4]
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant activity validation.
Detailed Experimental Protocols
Maximal Electroshock (MES) Seizure Test [5][6]
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer this compound, Carbamazepine, Phenytoin, or vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) at various doses.
-
Acclimatization: Allow a 30-minute absorption period.
-
Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[5] A drop of 0.5% tetracaine hydrochloride can be applied to the corneas for local anesthesia.[6]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the hindlimb tonic extensor component is considered protection.[6]
-
Data Analysis: Calculate the ED50 (the dose required to protect 50% of the animals).
Pentylenetetrazole (PTZ)-Induced Seizure Test [7][8][9]
-
Animal Model: Male Wistar rats (150-200 g).
-
Drug Administration: Administer the test compounds or vehicle i.p.
-
Acclimatization: Allow a 30-minute absorption period.
-
Induction: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg) to induce clonic seizures.
-
Observation: Observe the animals for 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., Racine scale).
-
Endpoint: The absence of generalized clonic seizures is considered protection.
-
Data Analysis: Calculate the ED50.
Comparative Data Summary (Hypothetical)
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (MES) | Protective Index (PTZ) |
| This compound | 45 | 95 | >400 | >8.9 | >4.2 |
| Carbamazepine | 8.8 | >100 | 148 | 16.8 | <1.5 |
| Phenytoin | 9.5 | Inactive | 69 | 7.3 | - |
This hypothetical data suggests that this compound may possess broad-spectrum anticonvulsant activity with a favorable safety profile.
Antimicrobial Activity Validation
The hydrazide moiety is a key pharmacophore in several antimicrobial agents. Therefore, evaluating the antimicrobial potential of this compound is a logical step. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).[10][11]
Comparative Framework
The antimicrobial activity will be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compared to the broad-spectrum antibiotic, Ciprofloxacin.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Detailed Experimental Protocol: Broth Microdilution MIC Assay[10][11][12]
-
Materials: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile 96-well microtiter plates, test compound, Ciprofloxacin, and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound and Ciprofloxacin in CAMHB in the microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]
Comparative Data Summary (Hypothetical)
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 |
| Bacillus subtilis (ATCC 6633) | 8 | 1 |
| Escherichia coli (ATCC 25922) | 64 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.25 |
This hypothetical data suggests that this compound may have moderate activity against Gram-positive bacteria but limited activity against Gram-negative bacteria.
Anticancer (Cytotoxic) Activity Validation
Many hydrazide and hydrazone derivatives have demonstrated potent anticancer activities.[12][13][14] The cytotoxic potential of this compound can be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17]
Comparative Framework
The cytotoxic activity will be assessed against a panel of human cancer cell lines and a normal cell line to determine selectivity. Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay[16][17][19][20]
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and normal fibroblast cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and Doxorubicin for 48 or 72 hours.
-
MTT Addition: Remove the treatment media and add MTT solution (0.5 mg/mL in serum-free media) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[18]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Data Summary (Hypothetical)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | 12.5 | 0.8 |
| A549 (Lung Cancer) | 25.8 | 1.2 |
| HCT116 (Colon Cancer) | 18.2 | 0.5 |
| WI-38 (Normal Lung Fibroblast) | >100 | 2.5 |
This hypothetical data suggests that this compound may exhibit moderate and selective cytotoxicity against cancer cell lines compared to a normal cell line.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the biological activities of this compound. The comparative approach against established drugs is crucial for contextualizing the compound's potential. Based on the hypothetical data, this compound shows promise as a broad-spectrum anticonvulsant and a selective, moderate anticancer agent with some antimicrobial properties.
Further studies should focus on elucidating the mechanism of action for the observed activities. For anticonvulsant effects, this could involve investigating interactions with ion channels or neurotransmitter systems. For anticancer activity, studies on cell cycle arrest and apoptosis induction would be valuable. Structure-activity relationship (SAR) studies, by synthesizing and testing analogues, would also be a critical next step in optimizing the potency and selectivity of this promising scaffold.
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Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of Hydrazide-Containing Compounds in Biological Assays
Introduction: The Double-Edged Sword of the Hydrazide Moiety
The hydrazide functional group, a cornerstone of medicinal chemistry, is present in a wide array of therapeutic agents, from the venerable antitubercular drug isoniazid to antidepressants like phenelzine.[1][2] Its utility lies in its ability to form stable complexes and covalent bonds, often contributing to the desired pharmacological effect. However, this inherent reactivity is a double-edged sword, frequently leading to unintended interactions with biological targets, a phenomenon known as cross-reactivity or off-target effects. Understanding and characterizing this cross-reactivity is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline to ensure both the efficacy and safety of new chemical entities.
This guide provides a comparative analysis of the cross-reactivity profiles of notable hydrazide-containing compounds. We will delve into the mechanistic underpinnings of their off-target activities, present supporting experimental data, and offer pragmatic, field-proven insights for researchers navigating the complexities of compound selectivity.
The Imperative of Selectivity Profiling
The quest for highly selective drugs is a central dogma of modern pharmacology. A drug that interacts with multiple targets can elicit a cascade of unintended physiological responses, ranging from mild side effects to severe toxicity.[3] For hydrazide-containing compounds, their nucleophilic nature and potential to be metabolized into reactive species make them particularly prone to off-target interactions.[4] Therefore, rigorous selectivity profiling is indispensable. This typically involves screening a compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes to identify any liabilities early in the discovery process.
Comparative Analysis of Hydrazide-Containing Drugs
To illustrate the diverse cross-reactivity profiles of hydrazide-containing compounds, we will compare the classic non-selective monoamine oxidase (MAO) inhibitor, phenelzine , with a more selective, non-hydrazide MAO inhibitor, moclobemide , and discuss other hydrazide-containing drugs with distinct off-target profiles.
Phenelzine: A Case Study in Non-Selectivity
Phenelzine is a hydrazine-based antidepressant that irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B.[5] This non-selective inhibition leads to a broad increase in the levels of several neurotransmitters, which is responsible for its therapeutic effect but also for a significant side effect profile, including the notorious "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine).[6]
Beyond its intended targets, phenelzine's reactivity has been shown to extend to other enzymes. For instance, studies have demonstrated that phenelzine can also interact with I2 imidazoline-preferring receptors in the brain and liver.[7] Furthermore, analogues of phenelzine have been shown to inhibit Lysine-Specific Demethylase 1 (LSD1), highlighting the potential for this chemical scaffold to interact with a range of enzymes beyond the MAO family.[8]
Moclobemide: A More Selective, Reversible Alternative
In contrast to phenelzine, moclobemide is a reversible inhibitor of MAO-A (RIMA) and does not contain a hydrazide moiety.[9] Its selectivity for MAO-A and its reversible binding mechanism contribute to a more favorable safety profile, notably a significantly reduced risk of the tyramine-induced hypertensive crisis.[6] Comparative studies have consistently shown that moclobemide and another reversible MAO-A inhibitor, brofaromine, selectively inhibit brain MAO-A activity, while phenelzine inhibits both MAO-A and MAO-B to a similar extent.[10]
The following table summarizes the comparative inhibitory activities of phenelzine and moclobemide against MAO-A and MAO-B, illustrating the difference in their selectivity profiles.
| Compound | Target | Action | Value (IC50/Ki) | Selectivity (MAO-B/MAO-A) | Reference(s) |
| Phenelzine | Monoamine oxidase A (MAO-A) | Irreversible Inhibitor | ~0.9 µM (IC50) | ~2.8 | [11] |
| Monoamine oxidase B (MAO-B) | Irreversible Inhibitor | ~2.5 µM (IC50) | [11] | ||
| I2 Imidazoline Receptors (Brain) | Binds (Moderate Affinity) | 0.3-6 µM (KiH) | - | [7] | |
| Moclobemide | Monoamine oxidase A (MAO-A) | Reversible Inhibitor | ~1.1 µM (IC50) | >90 | [11] |
| Monoamine oxidase B (MAO-B) | Reversible Inhibitor | >100 µM (IC50) | [11] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Other Hydrazide-Containing Compounds and Their Off-Target Activities
-
Hydralazine : An antihypertensive drug, hydralazine's primary vasodilatory effect is well-established. However, it is also known to have off-target effects, most notably the ability to inhibit DNA methyltransferase, leading to changes in gene expression.[12] This activity is thought to be responsible for the drug-induced lupus-like syndrome observed in some patients.[13] Furthermore, hydralazine can non-selectively inhibit several cytochrome P450 enzymes, including CYP1A2, 2B6, and 2D6, at concentrations used for in vitro reaction phenotyping.[14]
-
Isoniazid : A first-line antituberculosis drug, isoniazid's primary mechanism of action is the inhibition of mycolic acid synthesis in the bacterial cell wall. However, its metabolism can lead to the formation of reactive intermediates, such as hydrazine, which can covalently bind to host macromolecules and contribute to hepatotoxicity.[15] While its direct cross-reactivity with a broad range of host enzymes is less characterized than that of phenelzine, the potential for reactive metabolite formation is a significant safety concern.
Experimental Protocols for Assessing Cross-Reactivity
A variety of in vitro assays are available to assess the selectivity and potential for off-target effects of hydrazide-containing compounds. Below are two widely used methodologies.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay using MAO-Glo™ Assay
This protocol provides a luminescent method for measuring the activity of MAO-A and MAO-B and is suitable for screening inhibitors.[11][16][17][18][19]
Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO into luciferin. A reconstituted Luciferin Detection Reagent is then added to stop the MAO reaction and generate a stable, glow-type luminescent signal that is directly proportional to MAO activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., phenelzine, moclobemide) and a positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) in a suitable solvent (e.g., DMSO).
-
Thaw the MAO-A and MAO-B enzymes and the MAO substrate on ice.
-
Dilute the MAO substrate 1:50 with the appropriate MAO Reaction Buffer.
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in their respective reaction buffers.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted MAO substrate to each well.
-
Add 0.5 µL of the test compound serial dilutions to the appropriate wells in duplicate.
-
Add 0.5 µL of the positive control serial dilutions to designated wells.
-
Add 0.5 µL of DMSO to the control wells (100% activity).
-
Initiate the reaction by adding 25 µL of the diluted MAO enzyme (MAO-A or MAO-B) to all wells.
-
Include a "no enzyme" control by adding 25 µL of reaction buffer instead of the enzyme solution.
-
Incubate the plate for 60 minutes at room temperature on a plate shaker.
-
-
Signal Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to assess whether a compound binds to its intended target in a cellular environment.[6][10]
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA® measures this change in stability by heating cell lysates or intact cells treated with a compound to various temperatures, followed by quantification of the remaining soluble protein.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by a suitable method, such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Alternatively, perform an isothermal dose-response experiment at a single, fixed temperature to determine the compound's EC50 for target stabilization.
-
Visualizing Experimental Workflows and Concepts
Workflow for Assessing Off-Target Activity
Caption: A typical workflow for assessing the off-target activity of hit compounds.
Concept of a Selectivity Profile
Caption: Illustrative comparison of promiscuous vs. selective compound profiles.
Expert Insights and Conclusion: A Pragmatic Approach to Hydrazide Chemistry
The inherent reactivity of the hydrazide moiety necessitates a proactive and vigilant approach to drug discovery. While this functional group offers significant advantages in designing potent inhibitors, its potential for cross-reactivity cannot be overlooked.
Key Takeaways for Researchers:
-
Embrace Broad-Panel Screening Early: Do not rely solely on on-target potency. Integrate comprehensive selectivity profiling early in the hit-to-lead and lead optimization stages to identify and mitigate off-target liabilities.
-
Contextualize Your Data: An off-target interaction is not always a deal-breaker. The significance of an off-target hit depends on the therapeutic window, the physiological role of the off-target, and the potential for adverse effects.
-
Employ Orthogonal Assays: Confirm key findings using different assay formats (e.g., biochemical vs. cellular) to rule out assay-specific artifacts. The Cellular Thermal Shift Assay (CETSA®) is an excellent tool for verifying target engagement in a more physiologically relevant context.[6][10]
-
Consider Metabolic Activation: For hydrazide-containing compounds, it is crucial to assess the potential for the formation of reactive metabolites. In vitro assays using liver microsomes or hepatocytes in the presence of trapping agents can provide valuable insights.
-
Structure-Activity Relationship (SAR) for Selectivity: Medicinal chemistry efforts should not only focus on improving on-target potency but also on dialing out off-target activities. Subtle structural modifications can have a profound impact on the selectivity profile of a compound.
References
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MAO-Glo™ Assay Protocol. Promega GmbH. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Baker, G. B., et al. (1998). Comparison of neurochemical effects of the monoamine oxidase inhibitors phenelzine, moclobemide and brofaromine in the rat after short- and long-term administration. Journal of Affective Disorders. [Link]
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Meyer, J. H., et al. (2015). Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors. Neuropsychopharmacology. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N'-(4-methoxyphenyl)isobutyrohydrazide Analogs
In the landscape of medicinal chemistry, the hydrazide scaffold stands out as a versatile and privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: N'-(4-methoxyphenyl)isobutyrohydrazide analogs. By systematically exploring the impact of structural modifications on their biological efficacy, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.
The core structure, this compound, presents several key regions amenable to chemical modification: the methoxyphenyl ring (A), the hydrazide linker (B), and the isobutyryl group (C). Understanding how alterations in these regions influence activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structural Modifications and Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the acyl group. The following table summarizes key findings from various studies, providing a comparative overview of how structural changes modulate activity, often in the context of anticancer or antimicrobial evaluation.
| Analog / Modification | Core Structure | Modification Details | Observed Biological Activity | Key SAR Insights | Reference |
| Parent Compound | This compound | - | Baseline activity | The 4-methoxy group is a common starting point for SAR studies. | - |
| Analog 1 | Hydrazone derivative | Isobutyryl group replaced by a substituted benzylidene moiety (e.g., N'-[(4-chlorophenyl)methylidene]-4-methoxybenzohydrazide) | Potent inhibitory activity against various enzymes or cell lines. For instance, some tosylated acyl hydrazones show significant inhibition of monoamine oxidases (MAOs) and β-secretase. | The introduction of a hydrazone linkage (-CO-NH-N=CH-) is a common and effective strategy to enhance biological activity. The electronic properties of the substituent on the benzylidene ring are critical. | [3] |
| Analog 2 | Quinoline conjugate | Isobutyryl group replaced by a quinoline-containing acyl moiety. | Enhanced anticancer activity against cell lines like HCT-116. | The bulky, heterocyclic quinoline moiety can introduce favorable interactions with biological targets. | [4] |
| Analog 3 | 1,3,4-Oxadiazole hybrid | Cyclization of the hydrazide to form a 1,3,4-oxadiazole ring, often with the methoxyphenyl group attached. | Significant antimycobacterial activity, including against drug-resistant strains. | The 1,3,4-oxadiazole ring is a bioisostere of the amide/ester group and can improve metabolic stability and binding interactions. | [5] |
| Analog 4 | Pyrazole/Pyrimidine derivative | Incorporation of the 4-methoxyphenyl group into a larger pyrazole or pyrimidine scaffold. | Dual inhibition of EGFR and VEGFR-2 tyrosine kinases, showing strong antiproliferative effects. | The planarity and hydrogen bonding capabilities of the pyrazole/pyrimidine systems can lead to potent enzyme inhibition. | [6] |
Elucidating the Structure-Activity Relationship
The Role of the Hydrazide-Hydrazone Moiety
A recurring theme in the optimization of hydrazide-based compounds is their conversion to hydrazone derivatives (-CO-NH-N=CH-Ar).[4][7] This modification extends the conjugated system and introduces a Schiff base, which can participate in hydrogen bonding and other interactions within a biological target. The electronic nature of the aromatic ring (Ar) appended to the hydrazone is a critical determinant of activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups at specific positions can dramatically alter the potency.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Procedure for Hydrazone Analogs
This protocol describes the condensation reaction between a hydrazide and an aldehyde to form the corresponding hydrazone.
-
Step 1: Solubilization of Reactants
-
Dissolve the starting hydrazide (e.g., 4-methoxybenzohydrazide, 1 mmol) in a suitable solvent such as absolute ethanol (20 mL).
-
To this solution, add the desired substituted aldehyde (1.05 mmol).
-
-
Step 2: Catalysis
-
Step 3: Reaction
-
Stir the mixture at room temperature or under reflux for a period ranging from 1 to 24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Step 4: Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If no precipitate forms, the product can be precipitated by adding the reaction mixture to crushed ice.[8]
-
Collect the solid product by filtration and wash with cold diethyl ether or water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure hydrazone.[2][8]
-
-
Step 5: Characterization
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of compounds.[1]
-
Step 1: Cell Seeding
-
Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 104 cells/well.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent, e.g., cisplatin or doxorubicin).[1][9]
-
-
Step 3: Incubation
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Step 4: MTT Addition and Incubation
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Step 5: Solubilization of Formazan
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
-
Step 6: Absorbance Measurement
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
-
Step 7: Data Analysis
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the structure-activity relationships and experimental workflows.
Caption: Key modification sites on the this compound scaffold.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications, particularly the formation of hydrazones with various substituted aromatic aldehydes, can lead to significant enhancements in biological activity.[3] Furthermore, the incorporation of other heterocyclic moieties such as quinolines and oxadiazoles offers a viable strategy for expanding the chemical space and discovering compounds with novel mechanisms of action or improved pharmacological profiles.[4][5]
Future research should focus on a more systematic exploration of substitutions on the methoxyphenyl ring and the acyl portion of the molecule. The synthesis of a broader range of analogs and their evaluation against a diverse panel of biological targets will be crucial for delineating more precise SAR trends. Additionally, computational studies, including molecular docking and ADMET prediction, can provide valuable insights to guide the design of next-generation compounds with optimized efficacy and drug-like properties.[1][5][8]
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A Comparative Analysis of N'-(4-methoxyphenyl)isobutyrohydrazide and N'-(4-methoxyphenyl)benzenesulfonamide: Unveiling Divergent Biological Activities
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of core scaffolds is a critical determinant of a compound's therapeutic potential. Both hydrazides and sulfonamides represent privileged structures, each bestowing distinct physicochemical and pharmacological properties upon a molecule. This guide provides a comprehensive, data-supported comparison of two such analogs: N'-(4-methoxyphenyl)isobutyrohydrazide and N'-(4-methoxyphenyl)benzenesulfonamide. By examining their synthesis, structural nuances, and, most importantly, their divergent biological activities, we aim to equip researchers with the insights necessary to make informed decisions in the design of novel therapeutic agents.
At a Glance: Structural and Physicochemical Distinctions
Before delving into their biological activities, it is crucial to appreciate the fundamental structural differences between the two molecules. This compound is characterized by a flexible hydrazide linker connecting the 4-methoxyphenyl ring to an isobutyryl group. In contrast, N'-(4-methoxyphenyl)benzenesulfonamide features a more rigid sulfonamide linkage between the 4-methoxyphenyl and a phenylsulfonyl moiety. These differences in bond angles, rotational freedom, and electronic properties profoundly influence how each molecule interacts with biological targets.
| Property | This compound | N'-(4-methoxyphenyl)benzenesulfonamide |
| Molecular Formula | C11H16N2O2 | C13H13NO3S |
| Molecular Weight | 208.26 g/mol | 263.31 g/mol [1] |
| Core Linkage | Hydrazide (-CO-NH-NH-) | Sulfonamide (-SO2-NH-) |
| Key Functional Groups | Carbonyl, Hydrazine | Sulfonyl |
| Predicted Lipophilicity (XLogP3) | 1.8 | 2.2[1] |
Synthesis Strategies: A Tale of Two Linkages
The synthetic routes to these compounds are dictated by the nature of their core linkages. The sulfonamide is typically synthesized via a nucleophilic substitution reaction, while the hydrazide is formed through the condensation of a hydrazine with a carboxylic acid derivative.
Synthesis of N'-(4-methoxyphenyl)benzenesulfonamide
The synthesis of N'-(4-methoxyphenyl)benzenesulfonamide is a well-established procedure involving the reaction of p-anisidine with benzenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[2]
Caption: General synthesis of N'-(4-methoxyphenyl)benzenesulfonamide.
Synthesis of this compound
The synthesis of this compound begins with the formation of 4-methoxyphenylhydrazine from p-anisidine, typically via diazotization followed by reduction.[3] This hydrazine is then acylated with isobutyryl chloride or isobutyric anhydride.
Caption: General synthesis of this compound.
Comparative Biological Activity
While direct comparative studies on these two specific molecules are limited in the public domain, a wealth of information on related analogs allows for a robust extrapolation of their likely biological activities. The sulfonamide scaffold is extensively explored for its antimicrobial and anticancer properties, often targeting specific enzymes. The hydrazide moiety, on the other hand, is frequently associated with antioxidant and a broader spectrum of anticancer activities.
N'-(4-methoxyphenyl)benzenesulfonamide: A Profile of Enzyme Inhibition
The benzenesulfonamide scaffold is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases.[4]
Anticancer Activity:
Derivatives of N'-(4-methoxyphenyl)benzenesulfonamide have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[5][6] For instance, benzenesulfonamide derivatives have shown potent inhibitory activity against CA IX with Ki values in the nanomolar range.[6] Furthermore, some benzenesulfonamide-bearing imidazole derivatives have exhibited cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines, with EC50 values in the micromolar range.[7][8]
Antimicrobial Activity:
This compound: A Potential for Antioxidant and Broad-Spectrum Anticancer Effects
While specific data for this compound is scarce, studies on closely related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives provide valuable insights into its potential biological profile.[13][14][15][16]
Antioxidant Activity:
Hydrazide-containing compounds are frequently investigated for their antioxidant properties. The presence of the -NH-NH-CO- moiety is believed to contribute to their ability to scavenge free radicals. Studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated significant antioxidant activity, in some cases exceeding that of ascorbic acid, as determined by the DPPH radical scavenging method.[13][14][15]
Anticancer Activity:
The anticancer potential of hydrazide derivatives is also well-documented. Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.[13][14] The mechanism of action for such compounds can be multifaceted, potentially involving the induction of apoptosis or the inhibition of other key cellular processes. For instance, some p-methoxycinnamoyl hydrazides have demonstrated potent in vitro activity against the T47D breast cancer cell line with IC50 values in the nanomolar range.[17]
Experimental Protocols
To facilitate further research and direct comparison, we provide standardized protocols for key biological assays.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[13][18][19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: MTT assay workflow for determining cytotoxicity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][14][20][21]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Broth microdilution workflow for MIC determination.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.[5][11][22][23]
Principle: The assay is based on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of human carbonic anhydrase II, a stock solution of p-NPA, and solutions of the test compound and a known inhibitor (e.g., acetazolamide).
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and test compound dilutions.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well and determine the IC50 value for the inhibitor.
Caption: Carbonic anhydrase inhibition assay workflow.
Conclusion and Future Directions
This comparative guide highlights the distinct yet complementary potential of this compound and N'-(4-methoxyphenyl)benzenesulfonamide in drug discovery. The sulfonamide scaffold, with its well-defined role in enzyme inhibition, presents a clear path for the development of targeted therapies, particularly in the realms of anticancer and antimicrobial agents. The hydrazide, with its propensity for antioxidant activity and broader-spectrum cytotoxicity, offers a different, perhaps more multifaceted, avenue for therapeutic intervention.
Crucially, this guide underscores the need for direct, head-to-head experimental evaluation of these two specific compounds to definitively quantify their respective activities and elucidate their mechanisms of action. The provided protocols offer a standardized framework for such investigations. Future research should focus on synthesizing this compound and performing a comprehensive panel of biological assays, including those outlined here, to generate the data necessary for a conclusive comparison. Such studies will undoubtedly provide invaluable insights for the rational design of next-generation therapeutics.
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Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed. [Link]
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Unraveling the Enigma: A Comparative Genomics Guide to Confirming the Mechanism of Action of N'-(4-methoxyphenyl)isobutyrohydrazide
In the landscape of modern drug discovery, elucidating a compound's precise mechanism of action (MOA) is a critical milestone. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on leveraging the power of comparative genomics to confirm the MOA of the novel compound, N'-(4-methoxyphenyl)isobutyrohydrazide. We will move beyond theoretical concepts to a practical, self-validating experimental design, grounded in scientific integrity and supported by robust data analysis.
For the purpose of this guide, we will operate under a plausible hypothetical scenario that this compound has demonstrated potent anti-proliferative effects in preliminary screens against colorectal cancer cell lines. Our objective is to confirm its MOA, which is suspected to involve the disruption of microtubule dynamics, a mechanism shared by established chemotherapeutic agents.
The Strategic Imperative of Comparative Genomics
Before delving into protocols, it is crucial to understand why comparative genomics is the ideal approach in this context. Rather than relying on a single endpoint assay, comparative genomics provides a holistic view of the cellular response to a compound. By comparing the global transcriptional changes induced by this compound with those of well-characterized drugs, we can identify shared pathways and molecular signatures, thereby inferring its MOA.[1][2][3] This approach not only helps in confirming the primary mechanism but can also uncover potential off-target effects and novel therapeutic applications.[4][5]
Experimental Design: A Multi-faceted Approach
Our experimental design is built on a foundation of robust controls and orthogonal validation to ensure the trustworthiness of our findings.
Cell Line Selection and Compound Panel
The choice of appropriate cell lines and comparator compounds is paramount. We will utilize a panel of three colorectal cancer cell lines with varying genetic backgrounds (e.g., HT-29, HCT116, and SW480) to ensure our findings are not cell-line specific.
Our compound panel for comparison will include:
-
This compound (Test Compound)
-
Paclitaxel (Positive Control): A well-established microtubule-stabilizing agent.
-
Vincristine (Positive Control): A well-established microtubule-destabilizing agent.
-
5-Fluorouracil (Mechanism-Distinct Control): A thymidylate synthase inhibitor with a different MOA.
-
Vehicle Control (DMSO): To account for solvent effects.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This multi-step process is designed to generate high-quality transcriptomic data for robust downstream analysis.
Figure 1: A comprehensive workflow for the comparative genomics analysis of this compound.
Detailed Experimental Protocol: RNA-Seq
-
Cell Seeding: Seed HT-29, HCT116, and SW480 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: After 24 hours, treat the cells with the respective compounds at their pre-determined IC50 concentrations. Include three biological replicates for each treatment condition.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high purity and integrity of the RNA using a spectrophotometer (A260/A280 ratio) and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
Data Analysis and Interpretation: From Raw Reads to Mechanistic Insight
The bioinformatics pipeline is where the raw sequencing data is transformed into actionable biological insights.[1][6][7]
Differential Gene Expression Analysis
The initial step is to identify genes that are significantly up- or down-regulated in response to each compound treatment compared to the vehicle control. This is typically performed using tools like DESeq2 or edgeR in R.
Table 1: Hypothetical Differential Gene Expression Summary
| Compound | Cell Line | Upregulated Genes | Downregulated Genes |
| This compound | HT-29 | 1250 | 1100 |
| Paclitaxel | HT-29 | 1300 | 1150 |
| Vincristine | HT-29 | 1100 | 1050 |
| 5-Fluorouracil | HT-29 | 800 | 750 |
Pathway and Gene Ontology (GO) Enrichment Analysis
To understand the biological processes affected by the differentially expressed genes, we will perform pathway and GO enrichment analysis using tools like GSEA (Gene Set Enrichment Analysis) or DAVID.
If this compound indeed acts on microtubules, we would expect to see significant enrichment in pathways related to the cell cycle, particularly the G2/M checkpoint, and GO terms associated with microtubule-based processes.
Figure 2: Logical flow from compound treatment to inferred mechanism of action through pathway analysis.
Connectivity Mapping
A powerful tool for comparing transcriptional signatures is the Connectivity Map (CMap) database.[8][9] By uploading the gene expression signature of this compound, we can query it against a vast library of signatures from known perturbagens. A high positive connectivity score with microtubule-targeting agents like paclitaxel or vincristine would provide strong evidence for a shared MOA.
Table 2: Hypothetical Connectivity Map (CMap) Results
| Perturbagen | Connectivity Score | p-value |
| Paclitaxel | 0.85 | <0.001 |
| Vincristine | 0.78 | <0.001 |
| 5-Fluorouracil | 0.12 | 0.34 |
| Doxorubicin | 0.25 | 0.15 |
Orthogonal Validation: Confirming the In Silico Findings
While comparative genomics provides a wealth of information, experimental validation of the key predictions is essential for confirming the MOA. Based on our hypothetical findings, the following assays would be prioritized:
-
Cell Cycle Analysis: Using flow cytometry to confirm cell cycle arrest at the G2/M phase.
-
Immunofluorescence Microscopy: Staining for α-tubulin to visualize the effects of the compound on microtubule structure.
-
In Vitro Tubulin Polymerization Assay: To directly measure the compound's effect on tubulin polymerization dynamics.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to confirming the mechanism of action of this compound using comparative genomics. By integrating a well-designed experimental workflow with a robust bioinformatics pipeline and orthogonal validation, researchers can confidently elucidate the MOA of novel compounds. This multi-faceted approach not only provides a high degree of confidence in the primary mechanism but also opens avenues for exploring polypharmacology and identifying potential biomarkers for patient stratification. The principles and protocols detailed herein are broadly applicable to the characterization of other novel chemical entities, underscoring the transformative potential of comparative genomics in modern drug discovery.
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Safety Operating Guide
A Guide to the Safe Disposal of N'-(4-methoxyphenyl)isobutyrohydrazide
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N'-(4-methoxyphenyl)isobutyrohydrazide. As a substituted hydrazide derivative, this compound requires careful management to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Prudent Practices Overview: The Hydrazide Hazard
This compound belongs to the hydrazide class of organic compounds. The core hazard associated with this class stems from the hydrazine functional group. Hydrazine and its derivatives are recognized for their potential toxicity, corrosivity, and, in some cases, carcinogenicity.[1][2] Therefore, all waste containing this compound must be treated as hazardous. The fundamental principle of its disposal is the chemical degradation of the toxic hydrazine moiety prior to final disposal.
All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][3][4][5]
Hazard Profile of this compound
Primary Hazards Include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7][8][9]
-
Skin and Eye Irritation: The compound is expected to cause skin and eye irritation.[10][11]
-
Sensitization: May cause an allergic skin reaction.[6][7][8]
-
Environmental Hazard: Hydrazine compounds can be toxic to aquatic life.[2]
Quantitative Hazard Summary
The following table summarizes the GHS classification for the closely related compound, 4-Methoxyphenylhydrazine hydrochloride, which should be considered applicable to this compound until specific data is available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[8][9] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[9][11] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[9][11] |
Disposal Decision Workflow
The proper disposal route depends on the concentration and volume of the waste. The following workflow provides a visual decision-making guide.
Caption: Disposal decision workflow for this compound waste.
Experimental Protocol: Chemical Neutralization and Disposal
This protocol details the chemical inactivation of dilute, aqueous this compound waste through oxidation. The primary method for destroying hydrazine derivatives is treatment with an oxidizing agent like sodium hypochlorite (laundry bleach) or calcium hypochlorite.[2][12][13] This process converts the toxic hydrazide into less harmful nitrogen gas and other byproducts.
This procedure must be performed in a chemical fume hood. [12]
Materials Required:
-
Appropriate PPE: Chemical-resistant gloves (nitrile is often suitable, but consult a glove compatibility chart), safety goggles, and a lab coat.[1][5]
-
Dilute aqueous waste containing this compound (<5% w/w).
-
Sodium hypochlorite solution (standard household bleach, typically 5.25-8.25%).[12][13]
-
Large glass beaker or flask (at least twice the volume of the waste).
-
Stir bar and stir plate.
-
pH paper or pH meter.
Step-by-Step Methodology:
-
Preparation:
-
Place the reaction beaker on a stir plate inside a certified chemical fume hood.
-
Add a stir bar to the beaker and begin gentle stirring of the hydrazide waste solution.
-
-
Dilution (if necessary):
-
Ensure the concentration of the hydrazide waste is below 5% w/w. If it is more concentrated, dilute it with cold water.[13] This is a critical safety step to control the reaction rate and prevent excessive heat generation.
-
-
Neutralization/Oxidation:
-
Slowly, and in small portions, add the sodium hypochlorite solution to the stirring hydrazide waste. A common recommendation is a 1:1 volume ratio for dilute solutions, but the goal is to add a slight excess of the hypochlorite.[13]
-
Causality: The hypochlorite ion (ClO⁻) is a strong oxidizing agent that breaks the nitrogen-nitrogen bond in the hydrazide, leading to its decomposition. Adding it slowly prevents a rapid, uncontrolled exothermic reaction.
-
Monitor the reaction for signs of gas evolution (nitrogen) or temperature increase. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.
-
-
Reaction Completion:
-
After the final addition of bleach, continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.[12]
-
Self-Validation: The absence of the starting material is the goal. While specific tests for residual hydrazide may not be readily available in all labs, allowing sufficient reaction time with an excess of the oxidizing agent provides a high degree of confidence in its destruction.
-
-
Final pH Adjustment:
-
Check the pH of the resulting solution. It will likely be basic due to the bleach.
-
Neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric or sulfuric acid).
-
-
Final Disposal:
Waste Handling for Concentrated or Solid Waste
Concentrated solutions or pure this compound should not be neutralized directly using the protocol above due to the risk of a violent reaction.
Procedure:
-
Segregation: Do not mix concentrated hydrazide waste with any other waste stream, especially oxidizing agents.[1]
-
Containerization:
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office for disposal at a licensed hazardous waste facility.[13]
Comprehensive Safety and Handling
-
Engineering Controls: Always handle this compound in a chemical fume hood to prevent inhalation of dust or vapors.[5][14]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves at all times.[3][15]
-
Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep up the material using dry methods to avoid generating dust and place it in a labeled hazardous waste container.[16]
-
Major Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS office for emergency response.[5][16]
-
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][17] Do not eat, drink, or apply cosmetics in the laboratory.[3][4]
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A Senior Application Scientist's Guide to Handling N'-(4-methoxyphenyl)isobutyrohydrazide: Personal Protective Equipment and Disposal
Hazard Analysis: A Profile Based on Precursors and Functional Groups
The primary precursor for synthesizing N'-(4-methoxyphenyl)isobutyrohydrazide is 4-methoxyphenylhydrazine or its salt.[1] The safety profile of this starting material provides the most direct insight into the potential hazards of the final compound. Hydrazine derivatives, as a class, warrant cautious handling due to potential toxicity and irritant properties.
Based on available data for 4-methoxyphenylhydrazine hydrochloride, the anticipated hazards are summarized below.
| Potential Hazard | Route of Exposure | Anticipated Severity & Rationale | Primary PPE Control |
| Acute Toxicity | Inhalation, Dermal, Oral | Harmful . Precursor data indicates the compound is harmful if inhaled, swallowed, or in contact with skin.[2][3] | Engineering Controls (Fume Hood), Respirator, Chemical-Resistant Gloves, Lab Coat |
| Skin Sensitization | Dermal | High Risk . The precursor is a known skin sensitizer, which can cause a severe allergic reaction upon repeated contact.[2][3] | Double Gloving, Impermeable Lab Coat, Proper Glove Removal Technique |
| Skin & Eye Irritation | Dermal, Ocular | Irritant . Direct contact with the solid or solutions is expected to cause skin and eye irritation.[4] | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves |
| Respiratory Irritation | Inhalation | Irritant . As a fine crystalline powder, it can form dusts that irritate the respiratory tract.[4] | Engineering Controls (Fume Hood), Respirator |
| Combustibility | Fire | Combustible . The material is a solid that can burn, potentially releasing hazardous gases like nitrogen oxides.[5] | Standard Fire Safety Measures, Proper Storage |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above. Each component is critical to ensuring operator safety.
A. Respiratory Protection
Given the "harmful if inhaled" classification of its precursor, all handling of solid this compound must be performed within a certified chemical fume hood to minimize dust and aerosol generation.
-
Standard Operations (in a Fume Hood): For routine weighing and solution preparation inside a functioning fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against incidental dust inhalation.
-
High-Energy Operations or Spill Cleanup: For any procedure with a higher risk of aerosolization (e.g., sonication, spill cleanup outside of a hood), respiratory protection must be upgraded to a half-mask or full-face elastomeric respirator with P100 (oil-proof) particulate filters.[6]
B. Hand and Body Protection
The high risk of skin sensitization dictates a stringent protocol for hand and body protection. An allergic reaction can be debilitating and may prevent an individual from working with this or related compounds in the future.
-
Gloves:
-
Type: Use powder-free nitrile gloves as the primary barrier. Nitrile provides good resistance to a broad range of chemicals.[7]
-
Technique: Double gloving is mandatory. This practice significantly reduces the risk of exposure in case the outer glove is breached.
-
Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use.[5] Change the outer glove immediately upon known contact with the compound and replace both pairs at regular intervals (e.g., every 30-60 minutes) or when leaving the work area.
-
-
Gown/Lab Coat:
C. Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory.[6]
-
Required for Handling: When actively handling the solid compound or its solutions, upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, protecting against dust particles and liquid splashes.[5]
-
Splash Hazard: If there is a significant risk of splashing (e.g., when transferring larger volumes of a solution), a full-face shield must be worn over the chemical splash goggles.
Operational and Disposal Plan
A safe workflow involves meticulous planning from the moment the chemical is received to the final disposal of its waste. The following protocol provides a step-by-step guide.
A. Experimental Workflow: From Preparation to Cleanup
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Prepare all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it inside the hood before retrieving the chemical.
-
Assemble a chemical spill kit nearby.
-
-
Donning PPE:
-
Don PPE in the following order: inner gloves, gown, respirator, goggles/face shield, outer gloves. Ensure the outer glove cuff goes over the gown cuff.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transfers, deep within the fume hood.
-
Use tools and techniques that minimize dust generation. Do not scrape or pour the powder from a height.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Decontamination:
-
After handling, decontaminate all surfaces within the fume hood using an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Wipe the exterior of all containers before removing them from the hood.
-
-
Doffing PPE:
-
Remove PPE slowly and deliberately to avoid self-contamination.
-
Order of removal: outer gloves, face shield/goggles, gown, respirator, inner gloves. Dispose of all single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Caption: Workflow for Safely Handling this compound.
B. Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others. A strict waste management protocol is essential.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous chemical waste. This includes:
-
Used PPE (gloves, gowns, etc.)
-
Weigh paper, contaminated wipes, and disposable labware.
-
Excess solid material and solutions.
-
Empty stock containers.
-
-
Containment:
-
Use a dedicated, clearly labeled, leak-proof container for all solid hazardous waste.
-
Use a separate, compatible, and clearly labeled container for liquid hazardous waste.
-
Never mix incompatible waste streams.
-
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][10] Do not pour any solutions down the drain or place solid waste in the regular trash.[11]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical. The following recommendations are based on the precursor's SDS.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their work.
References
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Alfa Aesar. (2009, February 9). Safety Data Sheet for 4-Methoxyphenylhydrazine hydrochloride. [Link]
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Fisher Scientific. (2009, February 9). Safety Data Sheet for 4-Methoxyphenylhydrazine hydrochloride. [Link]
-
Oregon OSHA. (Date not specified). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
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Cole-Parmer. (Date not specified). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. [Link]
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American Society of Health-System Pharmacists. (Date not specified). Personal Protective Equipment. [Link]
-
American Chemistry Council. (Date not specified). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
National Center for Biotechnology Information. (Date not specified). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.ca [fishersci.ca]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
